2-Bromomethyl-4-methoxybenzoic acid
Description
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Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-(bromomethyl)-4-methoxybenzoic acid |
InChI |
InChI=1S/C9H9BrO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
UAWOCIBBELEIBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)CBr |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 2-Bromomethyl-4-methoxybenzoic Acid
This guide serves as a technical monograph on 2-Bromomethyl-4-methoxybenzoic acid , a critical pharmacophore scaffold used in the synthesis of isoindolinone-based therapeutics (e.g., PARP inhibitors, kinase inhibitors).
A Strategic Scaffold for Heterocyclic Synthesis
Executive Summary & Structural Significance
2-Bromomethyl-4-methoxybenzoic acid (CAS 52620-35-0) represents a bifunctional "linchpin" intermediate in medicinal chemistry. Its structure is defined by a benzoic acid core functionalized with an electron-donating methoxy group at the para position (relative to the carboxyl) and a highly reactive electrophilic bromomethyl group at the ortho position.
This specific substitution pattern drives its primary utility: intramolecular cyclization . The proximity of the electrophilic benzylic bromide to the nucleophilic carboxyl moiety (or its derivatives) facilitates the rapid construction of fused bicyclic heterocycles, most notably 5-methoxyisoindolin-1-ones . These cores are ubiquitous in modern oncology drug discovery.
Physicochemical Profile
The following data summarizes the core properties. Note that the free acid is often handled as its methyl or ethyl ester to enhance stability and solubility during intermediate processing.
| Property | Specification | Notes |
| IUPAC Name | 2-(Bromomethyl)-4-methoxybenzoic acid | |
| CAS Number | 52620-35-0 | |
| Molecular Formula | C₉H₉BrO₃ | |
| Molecular Weight | 245.07 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/hydrolysis.[1] |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility; hydrolyzes in aqueous base. |
| Reactivity Class | Benzylic Bromide / Benzoic Acid | Lachrymator ; Alkylating agent. |
| Stability | Moisture Sensitive | Prone to hydrolysis to form 5-methoxyphthalide. |
Synthetic Architecture & Critical Process Parameters
The industrial synthesis of 2-bromomethyl-4-methoxybenzoic acid relies on the Wohl-Ziegler radical bromination of 2-methyl-4-methoxybenzoic acid (or its ester). This reaction is sensitive and requires precise control to avoid over-bromination (dibromomethyl side products) or hydrolysis.
The Synthetic Pathway
The mechanism involves a radical chain reaction initiated by AIBN or Benzoyl Peroxide, using N-Bromosuccinimide (NBS) as the bromine source.
Figure 1: Radical bromination pathway. Note the risk of phthalide formation if moisture is present.
Critical Process Parameters (CPPs)
-
Solvent Selection: Carbon tetrachloride (CCl₄) was historically used but is restricted. Benzotrifluoride (PhCF₃) or Chlorobenzene are superior, green alternatives that maintain the high temperature required for radical initiation without participating in the reaction.
-
Stoichiometry: A slight excess of NBS (1.05 eq) is standard. Large excesses lead to gem-dibromination.
-
Anhydrous Conditions: Strictly anhydrous conditions are required. The presence of water causes the benzylic bromide to hydrolyze to the alcohol, which immediately lactonizes to form 5-methoxyphthalide , a "dead-end" impurity.
Reactivity: The Isoindolinone Cyclization
The most valuable application of this scaffold is its reaction with primary amines. This "one-pot" cascade involves N-alkylation followed by intramolecular amidation.
Mechanism:
-
Nucleophilic Attack: The primary amine attacks the benzylic bromide (S_N2).
-
Cyclization: The resulting secondary amine attacks the ester/acid carbonyl.
-
Elimination: Loss of water/alcohol yields the isoindolinone.
Figure 2: Cascade synthesis of isoindolinone pharmacophores from the bromomethyl scaffold.
Experimental Protocol: Bromination & Quality Control
The following protocol is designed for the methyl ester derivative (Methyl 2-bromomethyl-4-methoxybenzoate) to maximize stability, but applies to the acid with protection.
Reagents:
-
Methyl 2-methyl-4-methoxybenzoate (10.0 mmol)
-
N-Bromosuccinimide (NBS) (10.5 mmol)
-
AIBN (0.5 mmol) or Benzoyl Peroxide
-
Solvent: Benzotrifluoride (PhCF₃) or Acetonitrile (anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with the starting benzoate and anhydrous solvent (0.2 M concentration). Sparge with Nitrogen for 15 minutes to remove oxygen (radical quencher).
-
Addition: Add NBS and the radical initiator (AIBN) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 80-100°C depending on solvent). Monitor by TLC or HPLC. The reaction is typically complete within 2–4 hours.
-
Endpoint: Disappearance of the starting methyl peak.
-
-
Workup: Cool to room temperature. The byproduct, succinimide, will precipitate. Filter off the succinimide solid.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is often used directly. If purification is needed, rapid flash chromatography (Hexane/EtOAc) is recommended. Avoid silica gel with high water content to prevent hydrolysis.
Self-Validating QC Check:
-
¹H NMR Diagnostic: Look for the disappearance of the aryl-methyl singlet (~2.6 ppm) and the appearance of the benzylic methylene singlet (~4.8–5.0 ppm).
-
Impurity Check: A peak at ~5.2 ppm (singlet) usually indicates the phthalide byproduct (hydrolysis).
Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: Benzylic bromides are potent tear agents. All operations must be conducted in a functioning fume hood.
-
Skin Corrosive: These compounds can cause severe chemical burns.[2] Double-gloving (Nitrile) is mandatory.
-
Neutralization: Spills should be treated with dilute aqueous sodium thiosulfate or sodium bisulfite to quench active bromine species before cleaning.
References
-
Sigma-Aldrich. Safety Data Sheet: 4-(Bromomethyl)benzoic acid derivatives. Retrieved from .[3]
-
PubChem. Compound Summary: 2-Bromomethyl-4-methoxybenzoic acid analogs. National Library of Medicine. Retrieved from .
-
Organic Chemistry Portal. Synthesis of Isoindolinones. Retrieved from .
-
ChemicalBook. 4-Bromo-2-methoxybenzoic acid and derivatives synthesis. Retrieved from .
Sources
An In-depth Technical Guide to 2-Bromo-4-methoxybenzoic Acid (CAS: 74317-85-4): Synthesis, Reactivity, and Applications
A Note on Chemical Identity: This guide focuses on the chemical compound associated with CAS number 74317-85-4. Authoritative databases, including PubChem and major chemical suppliers, identify this CAS number as 2-Bromo-4-methoxybenzoic acid .[1][2][3] The compound name provided in the topic, "2-Bromomethyl-4-methoxybenzoic acid," refers to a different chemical structure (C₉H₉BrO₃). This document will detail the properties and protocols for the compound correctly identified by the CAS number: 2-Bromo-4-methoxybenzoic acid (C₈H₇BrO₃).
Introduction
2-Bromo-4-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable and versatile intermediate in organic synthesis. Its structure is characterized by a benzoic acid core with a bromine atom positioned ortho to the carboxyl group and a methoxy group in the para position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a key building block in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[4] The presence of three distinct functional regions—the carboxylic acid, the aryl bromide, and the electron-rich aromatic ring—allows for a wide range of selective chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, key applications, and detailed experimental protocols for its handling and use.
Physicochemical and Safety Data
Accurate characterization is the foundation of reproducible science. The key properties of 2-Bromo-4-methoxybenzoic acid are summarized below.
Properties Profile
| Property | Value | Source(s) |
| CAS Number | 74317-85-4 | [5] |
| Molecular Formula | C₈H₇BrO₃ | [3][5] |
| Molecular Weight | 231.04 g/mol | [3][5] |
| IUPAC Name | 2-bromo-4-methoxybenzoic acid | [3] |
| Synonyms | 2-Bromo-p-anisic acid, 3-Bromo-4-carboxyanisole | |
| Appearance | Solid, yellowish or off-white crystalline powder | [4][6] |
| Purity | Typically available from 95% to >98% | [1][2] |
| Storage | Store at room temperature, sealed in a dry, well-ventilated place | [2][7] |
Safety and Handling
2-Bromo-4-methoxybenzoic acid is classified as an irritant.[1][3] Standard laboratory precautions should be strictly followed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]
-
Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety goggles, and a lab coat.[7] Work should be performed in a well-ventilated area or a chemical fume hood.[7][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
Synthesis and Purification
The most common laboratory-scale synthesis of 2-Bromo-4-methoxybenzoic acid involves the electrophilic aromatic substitution (bromination) of p-methoxybenzoic acid (p-anisic acid).
Synthetic Rationale
The methoxy group (-OCH₃) is a powerful activating, ortho-, para-directing group due to its resonance electron-donating effect. The carboxylic acid (-COOH) is a deactivating, meta-directing group. In the starting material, p-methoxybenzoic acid, the positions ortho to the highly activating methoxy group are favored for electrophilic attack. This directing effect allows for the regioselective installation of the bromine atom at the C2 position. A Lewis acid catalyst, such as ferric chloride (FeCl₃), is often used to polarize the bromine molecule (Br₂), generating a stronger electrophile ("Br⁺") and facilitating the substitution.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-4-methoxybenzoic acid.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the bromination of methoxybenzoic acids.[6]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve p-methoxybenzoic acid (30 g) in glacial acetic acid (200 mL).
-
Heating and Catalyst Addition: Heat the mixture to 60°C with stirring until all solids dissolve. Cool the solution to 45°C and add ferric chloride (0.5 g) as the catalyst.
-
Bromination: Prepare a solution of bromine (11 mL) in glacial acetic acid (30 mL). Add this bromine solution dropwise to the reaction flask over a period of 2 hours, ensuring the temperature is maintained at 45°C.
-
Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of unwanted polybrominated side products.
-
-
Reaction Drive: After the addition is complete, maintain the reaction at 45°C for 10 hours. Subsequently, increase the temperature to 78°C and continue stirring for an additional 5 hours to drive the reaction to completion.[6]
-
Product Isolation: Cool the reaction mixture to room temperature. A yellowish crystalline solid should precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with distilled water to remove acetic acid and any remaining inorganic salts.
-
Drying: Dry the product under vacuum at 75°C to yield pure 2-Bromo-4-methoxybenzoic acid. The expected yield is approximately 87%.[6]
Chemical Reactivity and Mechanistic Insights
2-Bromo-4-methoxybenzoic acid possesses two primary sites of reactivity: the carboxylic acid group and the carbon-bromine bond on the aromatic ring.
-
Carboxylic Acid Group: This group can undergo standard transformations such as Fischer esterification with alcohols under acidic catalysis, or conversion to amides via an activated acyl chloride intermediate.[4][6]
-
Aryl Bromide: The C-Br bond is a key handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are foundational in modern drug discovery for building molecular complexity.
Reactivity Pathways Diagram
Caption: Major reaction pathways for 2-Bromo-4-methoxybenzoic acid.
Applications in Drug Development and Organic Synthesis
As a bifunctional building block, this compound is primarily used as an intermediate rather than a final active pharmaceutical ingredient (API).
-
Scaffold for Complex Molecules: Its structure is incorporated into larger molecules in medicinal chemistry. The aryl bromide allows for the strategic introduction of diverse substituents via cross-coupling, enabling the exploration of structure-activity relationships (SAR) during lead optimization.
-
Intermediate in Pharmaceutical Synthesis: Related bromo-methoxy-benzoic acid structures are pivotal in creating drugs for various therapeutic areas, including anti-inflammatory and analgesic agents.[4]
-
Material Science: The compound can be used in the synthesis of specialty polymers and resins, where the aromatic core and reactive handles can be used to build rigid, functional polymer backbones.[4]
Experimental Protocols: Application
Protocol: Fischer Esterification to Ethyl 2-Bromo-4-methoxybenzoate
This protocol demonstrates a typical reaction of the carboxylic acid moiety.[6]
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend dried 2-Bromo-4-methoxybenzoic acid (10 g) in an excess of absolute ethanol (100 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the suspension while stirring.
-
Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
-
Reflux: Heat the mixture to reflux and maintain for approximately 30-36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, reduce the volume of the solvent using a rotary evaporator. Dilute the residue with water and neutralize the excess acid carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester. Further purification can be achieved by column chromatography if necessary.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons, the methoxy protons, and the acidic proton. ¹³C NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): This will confirm the molecular weight (231.04 g/mol ) and show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[10]
-
Infrared (IR) Spectroscopy: Will show characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-O stretches associated with the ether and acid.
-
Melting Point: A sharp melting point range consistent with literature values (e.g., 155-159 °C) is a good indicator of purity.[4]
Conclusion
2-Bromo-4-methoxybenzoic acid (CAS 74317-85-4) is a synthetically useful building block whose value is derived from the orthogonal reactivity of its functional groups. A solid understanding of its synthesis through electrophilic aromatic substitution and its subsequent derivatization via either the carboxylic acid or the aryl bromide positions allows researchers to strategically incorporate this scaffold into a wide array of complex molecular targets. Proper adherence to safety protocols is essential when handling this irritant compound. The detailed methods provided in this guide serve as a reliable foundation for the successful use of this versatile chemical intermediate in research and development.
References
- Benchchem. (n.d.). Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxybenzoic acid | 74317-85-4.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxybenzoic acid | 74317-85-4.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14484713, 2-Bromo-4-methoxybenzoic acid.
- ChemScene. (n.d.). 2-Bromo-4-methoxybenzoic acid | 74317-85-4.
- Sigma-Aldrich. (2014, June 28). Safety Data Sheet.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet: 4-Bromo-2-(bromomethyl)benzoic Acid Methyl Ester.
- Fisher Scientific. (2016, January 29). Safety Data Sheet.
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- Chem-Impex. (n.d.). 4-Bromo-2-methoxybenzoic acid.
- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.
- ChemicalBook. (n.d.). 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis.
- Santa Cruz Biotechnology, Inc. (n.d.). 2-Bromo-4-methoxybenzoic acid | CAS 74317-85-4.
- Wiley. (n.d.). 2-Bromomethyl-benzoic acid 4-methoxy-phenyl ester.
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- 2. 2-Bromo-4-methoxybenzoic acid | 74317-85-4 [sigmaaldrich.com]
- 3. 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. tcichemicals.com [tcichemicals.com]
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- 10. spectrabase.com [spectrabase.com]
Advanced Technical Guide: Applications of 2-Bromomethyl-4-methoxybenzoic Acid Derivatives in Drug Discovery
Executive Summary: The Bifunctional Linchpin
In modern medicinal chemistry, 2-bromomethyl-4-methoxybenzoic acid (and its commercial surrogate, Methyl 2-(bromomethyl)-4-methoxybenzoate , CAS: 15365-25-0 ) represents a "privileged intermediate." Its value lies in its orthogonal bifunctionality : it possesses a highly reactive electrophilic benzylic bromide and a latent acylating agent (carboxylic acid or ester) in a specific ortho arrangement.
This geometric proximity allows for rapid, high-yielding heterocyclization reactions—most notably the formation of 5-methoxyisoindolin-1-one cores. These scaffolds are ubiquitous in kinase inhibitors, CNS-active agents, and increasingly, as rigid linkers in Proteolysis Targeting Chimeras (PROTACs). This guide details the mechanistic underpinnings, synthetic protocols, and strategic applications of this scaffold.
Chemical Architecture & Reactivity Profile
To effectively utilize this scaffold, one must understand the reactivity hierarchy between its two functional groups.
Structural Analysis
-
Benzylic Bromide (C2 position): A "soft" electrophile susceptible to rapid
displacement by nucleophiles (amines, thiols, azides). The para-methoxy group (relative to the bromide's ring attachment) donates electron density, slightly stabilizing any carbocation character, but the primary mechanism remains concerted displacement. -
Carboxylate/Ester (C1 position): A "hard" electrophile. In the methyl ester form, it is relatively stable until activated or subjected to high temperatures/strong bases.
-
4-Methoxy Group: Provides crucial solubility and hydrogen-bond acceptor properties in the final pharmacophore, often mimicking the adenosine ring in ATP-competitive kinase inhibitors.
The Cyclization Trap
The defining feature of this molecule is its ability to undergo a "catch-and-release" sequence. A primary amine first displaces the bromide (the "catch"), positioning the nitrogen exactly 5 atoms away from the carbonyl carbon. This proximity forces an intramolecular lactamization (the "release" of methanol), locking the molecule into the stable isoindolinone core.
Figure 1: The cascade reaction pathway for isoindolinone synthesis. The benzylic amine intermediate rarely requires isolation.
Primary Application: Synthesis of Isoindolinone Pharmacophores
The 5-methoxyisoindolin-1-one core (CAS: 22246-66-8 ) is a structural isostere of the purine base found in DNA and ATP. By varying the amine input, researchers can rapidly generate libraries of bioactive molecules.
Validated Protocol: One-Pot Synthesis of N-Substituted Isoindolinones
Note: This protocol is optimized for library generation using the methyl ester precursor.
Reagents:
-
Methyl 2-(bromomethyl)-4-methoxybenzoate (1.0 equiv)
-
Primary Amine (
) (1.1 equiv) -
Triethylamine (
) or DIPEA (2.0 equiv) -
Solvent: Methanol (MeOH) or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 2-(bromomethyl)-4-methoxybenzoate (1.0 mmol, ~259 mg) in anhydrous MeCN (5 mL).
-
Nucleophilic Attack: Add the primary amine (1.1 mmol) followed by
(2.0 mmol) dropwise at 0°C. -
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Monitor by LC-MS. You should see the disappearance of the bromide peak and the appearance of the linear amine intermediate (
).
-
-
Cyclization (Thermal): If cyclization is slow at RT (common for steric amines), heat the reaction to reflux (80°C) for 4–6 hours. This drives the elimination of methanol.
-
Workup: Cool to RT. Concentrate in vacuo.[1] Redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine. Dry over
.[1][2][3] -
Purification: Recrystallize from EtOH or purify via flash chromatography (Hex/EtOAc).
Yield Expectations:
| Amine Type | Reaction Time | Typical Yield | Notes |
|---|---|---|---|
| Benzylamine | 2 h (RT) | 85-95% | Very rapid cyclization. |
| Aniline | 6 h (Reflux) | 60-75% | Lower nucleophilicity requires heat. |
| Alkyl Amine | 4 h (RT) | 80-90% | Standard reactivity. |
Case Study: Kinase Inhibitor Design
In the design of VEGFR or CDK inhibitors, the isoindolinone lactam acts as a hydrogen bond acceptor/donor pair for the kinase hinge region. The 5-methoxy group (derived from the 4-methoxy on the benzoate) projects into the solvent-accessible region, often improving the solubility of otherwise lipophilic inhibitors.
Advanced Application: Linker Chemistry in PROTACs
Beyond simple heterocycles, this scaffold is increasingly used as a rigid linker in Proteolysis Targeting Chimeras (PROTACs). The rigidity of the benzene ring reduces the entropic penalty of binding, while the methoxy group allows for electronic tuning.
Mechanism of Linker Assembly
In this workflow, the molecule acts as a connector between an E3 Ligase ligand (e.g., Thalidomide derivative) and a Target Protein ligand.
-
Step A: The carboxylic acid is coupled to the E3 ligand (via amide bond).
-
Step B: The benzylic bromide is reacted with a thiol- or amine-containing Target Ligand.
Figure 2: Strategic assembly of a PROTAC using the scaffold as a rigid, non-cleavable linker.
Safety & Stability (E-E-A-T)
Working with benzylic bromides requires strict adherence to safety protocols due to their alkylating nature.
-
Lachrymator Hazard: 2-Bromomethyl derivatives are potent lachrymators (tear gas agents). Always handle in a functioning fume hood.
-
Hydrolysis Sensitivity: The benzylic bromide is sensitive to moisture. Store the reagent under nitrogen/argon at 2–8°C. If the solid turns pink/brown, it indicates decomposition (HBr release).
-
Quenching: Quench all glassware and waste with a dilute solution of ammonia or sodium thiosulfate to destroy residual alkylating agents before disposal.
References
-
Synthesis of Isoindolinones: Campbell, J. B., et al. (2010). "N-Heterocyclic nitrenium salts as catalytic electron acceptors." Synlett, 3008-3010.
-
Kinase Inhibitor Scaffolds: Mehta, et al. (2023).[4] "Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools." Journal of Biomolecular Structure and Dynamics.
-
Commercial Reagent Data: PubChem Compound Summary for Methyl 2-(bromomethyl)-4-methoxybenzoate (CAS 15365-25-0).
-
Isoindolinone Biological Activity: Luo, Y., et al. (2021). "Synthesis and biological evaluation of isoindolinone derivatives." Organic Letters.
-
General Reactivity of Benzylic Halides: BenchChem Technical Guide on 2-Bromo-4-methoxybenzoic acid derivatives.
Sources
IUPAC name for 2-Bromomethyl-4-methoxybenzoic acid
An In-depth Technical Guide to 2-Bromomethyl-4-methoxybenzoic Acid for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromomethyl-4-methoxybenzoic acid, a bifunctional organic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(Bromomethyl)-4-methoxybenzoic acid . This name precisely describes a benzoic acid scaffold with a bromomethyl (-CH2Br) group at the ortho-position (C2) and a methoxy (-OCH3) group at the para-position (C4) relative to the carboxylic acid (-COOH) group.
Table 1: Predicted Physicochemical Properties of 2-(Bromomethyl)-4-methoxybenzoic acid
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C9H9BrO3 | Derived from the chemical structure. |
| Molecular Weight | 245.07 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Based on similar substituted benzoic acids like 4-Bromo-2-methoxybenzoic acid.[1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water | Common for aromatic carboxylic acids with hydrophobic substituents.[1] |
| Melting Point | Expected to be a crystalline solid with a distinct melting point | Inferred from related solid compounds such as 4-Bromo-2-methoxybenzoic acid (mp 155-159 °C). |
| Reactivity Centers | 1. Carboxylic acid group2. Electrophilic benzylic carbon | Structural analysis. |
Synthesis and Mechanistic Considerations
A robust synthetic route to 2-(bromomethyl)-4-methoxybenzoic acid can be logically designed starting from commercially available 4-methoxy-2-methylbenzoic acid. The synthesis involves a key free-radical bromination step at the benzylic position.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(Bromomethyl)-4-methoxybenzoic acid.
Detailed Experimental Protocol
Materials:
-
4-Methoxy-2-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent
-
Toluene
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-methylbenzoic acid in CCl4.
-
Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like toluene/hexane to yield 2-(bromomethyl)-4-methoxybenzoic acid.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is the reagent of choice for selective allylic and benzylic bromination. It provides a low, constant concentration of bromine, which favors free-radical substitution over electrophilic aromatic addition.
-
AIBN as Radical Initiator: AIBN is a common thermal initiator that decomposes upon heating to generate free radicals, which then initiate the chain reaction for bromination.
-
Non-polar Solvent: A non-polar solvent like CCl4 is used to prevent ionic reactions and promote the free-radical pathway.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 2-(bromomethyl)-4-methoxybenzoic acid stems from its bifunctional nature. The two key reactive sites, the carboxylic acid and the bromomethyl group, can be addressed orthogonally.
Reactivity Profile
Caption: Reactivity profile of 2-(Bromomethyl)-4-methoxybenzoic acid.
Applications as a Bifunctional Linker
The distinct reactivity of the two functional groups makes this molecule an excellent candidate as a bifunctional linker in bioconjugation and drug delivery systems.[2] The bromomethyl group acts as an electrophile for covalent attachment to nucleophilic residues on biomolecules (like cysteine or lysine), while the carboxylic acid can be used for further conjugation or to modify physicochemical properties.[2]
Example Application: Antibody-Drug Conjugate (ADC) Synthesis
-
The carboxylic acid can be coupled to a potent cytotoxic drug molecule using standard peptide coupling chemistry.
-
The bromomethyl group of the resulting drug-linker conjugate can then react with surface-exposed cysteine residues on a monoclonal antibody to form a stable thioether linkage.[2]
The presence of a bromine atom in a drug candidate can also enhance its pharmacological properties, such as binding affinity and metabolic stability.[3]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(bromomethyl)-4-methoxybenzoic acid is not available, hazard information can be inferred from structurally related compounds.
-
4-(Bromomethyl)benzoic Acid: Causes severe skin burns and eye damage.[4]
-
2-Bromo-4-methoxybenzoic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]
General Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Avoid breathing dust.[9]
-
Wash hands thoroughly after handling.[4]
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][7]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[4]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]
Conclusion
2-(Bromomethyl)-4-methoxybenzoic acid is a versatile synthetic building block with significant potential in drug discovery and materials science. Its well-defined reactive sites allow for controlled chemical modifications, making it a valuable tool for the construction of complex molecules, including bioconjugates and antibody-drug conjugates. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use.
References
- SpectraBase. (n.d.). 2-Bromomethyl-benzoic acid 4-methoxy-phenyl ester.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14484713, 2-Bromo-4-methoxybenzoic acid.
- BenchChem. (n.d.). Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide.
- TCI EUROPE N.V. (2025, January 23).
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich Inc. (2025, November 6).
- Thermo Fisher Scientific. (2009, August 6). SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoic acid.
- ChemicalBook. (2026, January 13). 4-BROMO-2-METHOXYBENZOIC ACID | 72135-36-5.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8706931, 2-((4-Bromophenyl)methoxy)benzoic acid.
- CymitQuimica. (n.d.). 4-BROMO-2-METHOXYBENZOIC ACID | 72135-36-5.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-methoxybenzoic acid 97.
- Harwood, L. M., Moody, C. J., & Percy, J. M. (n.d.). Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). Adapted from Experimental Organic Chemistry, Blackwell Science.
- Sigma-Aldrich. (2014, June 28).
- ChemicalBook. (n.d.). 2-bromomethyl-4-methyl-benzoic acid methyl ester(622847-32-9) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-(2-BROMOETHYL)BENZOIC ACID(52062-92-7) 1H NMR spectrum.
- Ambeed. (n.d.). Preparation of 4-Bromomethylbenzoic Acid and Conversion to 4-Methoxymethylbenzoic Acid.
- Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxybenzoic acid | 74317-85-4.
- LookChemicals. (n.d.). 15365-25-0,Methyl 2-(bromomethyl)-4-methoxybenzoate.
- BenchChem. (2025, December). Application of 4-(Bromomethyl)benzoic Acid in Bioconjugation Techniques.
- PubChemLite. (n.d.). 2-bromo-4-methoxybenzoic acid (C8H7BrO3).
- PubChemLite. (n.d.). 4-(bromomethyl)-2-methoxybenzoic acid (C9H9BrO3).
- National Center for Biotechnology Information. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4.
- de Oliveira, D. N., & da Silva, A. B. F. (2024, October 15).
- MDPI. (2025, October 30). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.
- OUCI. (n.d.).
Sources
- 1. CAS 72135-36-5: 4-Bromo-2-methoxybenzoic acid | CymitQuimica [cymitquimica.com]
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- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-4-methoxybenzoic acid | 74317-85-4 [sigmaaldrich.com]
- 7. gustavus.edu [gustavus.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. westliberty.edu [westliberty.edu]
Methodological & Application
Application Note: Synthesis of Esters from 2-Bromomethyl-4-methoxybenzoic Acid
This Application Note and Protocol Guide details the synthesis of esters from 2-Bromomethyl-4-methoxybenzoic acid .
Executive Summary
The synthesis of esters from 2-Bromomethyl-4-methoxybenzoic acid (CAS: 55483-37-5 analog) presents a specific chemoselective challenge: the "Phthalide Trap." Unlike standard benzoic acids, this substrate contains a reactive electrophile (benzylic bromide) ortho to the nucleophilic carboxylate. Under thermodynamic conditions, the molecule spontaneously cyclizes to form 5-methoxyphthalide (5-methoxyisobenzofuran-1(3H)-one), a stable lactone, rather than the desired linear ester.
This guide provides three validated protocols designed to bypass this cyclization through kinetic control . It is intended for medicinal chemists requiring the linear ester as an intermediate for heterocycle synthesis (e.g., phthalazines, isoquinolines) or prodrug development.
Strategic Analysis: The Phthalide Trap
Before attempting synthesis, the researcher must understand the competing pathways. The intramolecular cyclization (5-exo-tet) is entropically favored over intermolecular esterification.
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired esterification and the undesired lactonization.
Figure 1: Mechanistic divergence. Path A (Ester) requires rapid intermolecular trapping of the carboxylate before Path B (Lactonization) can occur.
Experimental Protocols
Method A: Mild Alkylation (Recommended)
Mechanism: SN2 Displacement Rationale: Uses a mild base and a highly reactive alkylating agent (Iodomethane) in a polar aprotic solvent to favor intermolecular reaction. The base is added last or slowly to keep the concentration of free carboxylate low, or the alkyl halide is used in large excess.
Materials
-
Substrate: 2-Bromomethyl-4-methoxybenzoic acid (1.0 eq)
-
Reagent: Iodomethane (MeI) (2.5 eq) (Caution: Neurotoxin)
-
Base: Potassium Bicarbonate (KHCO₃) (1.2 eq) or Cesium Carbonate (Cs₂CO₃) (1.0 eq)
-
Solvent: DMF (Anhydrous) or Acetone (HPLC Grade)
Step-by-Step Protocol
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve 2-Bromomethyl-4-methoxybenzoic acid (1.0 g, 4.08 mmol) in DMF (10 mL). Cool the solution to 0 °C in an ice bath.
-
Note: Low temperature suppresses the rate of intramolecular cyclization.
-
-
Reagent Addition: Add Iodomethane (0.64 mL, 10.2 mmol) in one portion.
-
Base Addition: Add KHCO₃ (0.49 g, 4.9 mmol) finely powdered.
-
Critical: Do not use strong bases like NaOH or KOH, as they promote hydrolysis and rapid lactonization.
-
-
Reaction: Stir vigorously at 0 °C for 1 hour , then allow to warm to room temperature (RT) for 2 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The ester typically has a higher R_f than the acid but lower than the phthalide.
-
-
Workup:
-
Dilute with EtOAc (50 mL).
-
Wash with cold water (3 x 20 mL) to remove DMF.
-
Wash with brine (20 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo at < 30 °C .
-
Warning: Do not heat the crude residue excessively; thermal cyclization to phthalide may occur.
-
Method B: The "Acid Chloride" Route (Scale-Up)
Mechanism: Nucleophilic Acyl Substitution Rationale: Converts the acid to the acid chloride, which is then quenched with methanol. This avoids the naked carboxylate anion intermediate that triggers cyclization.
Materials
-
Substrate: 2-Bromomethyl-4-methoxybenzoic acid
-
Reagent: Thionyl Chloride (SOCl₂) (Caution: Corrosive)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Quench: Methanol (Anhydrous)
Step-by-Step Protocol
-
Activation: In a fume hood, dissolve the acid (1.0 eq) in dry DCM (0.2 M concentration).
-
Chlorination: Add SOCl₂ (1.5 eq) dropwise at 0 °C. Add a catalytic drop of DMF.
-
Reflux: Heat to gentle reflux (40 °C) for 1 hour.
-
QC Check: Aliquot a small sample, quench with MeOH, and check TLC. If starting material remains, continue reflux.
-
-
Evaporation (Critical): Evaporate the solvent and excess SOCl₂ under reduced pressure/N₂ stream. Do not heat above 40 °C.
-
Intermediate: You now have 2-bromomethyl-4-methoxybenzoyl chloride.
-
-
Esterification: Redissolve the residue in fresh dry DCM. Cool to 0 °C.
-
Quench: Add excess Methanol (5.0 eq) and Triethylamine (1.1 eq) dropwise.
-
Workup: Wash with 1M HCl (cold), then NaHCO₃, then Brine. Concentrate to yield the ester.[2][3][4][5]
Method C: Diazomethane / TMS-Diazomethane (Gold Standard)
Mechanism: Protonation of Diazomethane Rationale: This is the mildest possible method. It proceeds at neutral pH and room temperature, virtually eliminating the risk of phthalide formation.
-
Reagent: (Trimethylsilyl)diazomethane (2.0 M in hexanes). Safer alternative to Diazomethane.
-
Solvent: Benzene/Methanol (3:2) or Toluene/Methanol.
-
Dissolve acid in Toluene/MeOH (3:1).
-
Add TMS-Diazomethane dropwise at 0 °C until a persistent yellow color remains.
-
Stir for 30 mins.
-
Quench with a drop of Acetic Acid (until colorless).
-
Concentrate.[3][4][6] This usually yields quantitative, pure ester.
Quality Control & Troubleshooting
Analytical Data Summary
Distinguishing the linear ester from the cyclic phthalide is critical.
| Feature | Target: Methyl Ester | Byproduct: 5-Methoxyphthalide |
| Structure | Linear (Ar-COOMe, Ar-CH₂Br) | Cyclic (Lactone ring) |
| ¹H NMR (OMe) | Singlet ~3.90 ppm (Ester) | Singlet ~3.95 ppm (Ether only) |
| ¹H NMR (CH₂) | Singlet ~4.8 - 4.9 ppm (CH₂Br) | Singlet ~5.2 - 5.3 ppm (Lactone CH₂) |
| IR (C=O) | ~1725 cm⁻¹ (Ester) | ~1760-1780 cm⁻¹ (Lactone - Strained) |
| Solubility | Soluble in Hexane/EtOAc | Less soluble in Hexane |
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Product is a solid, high MP | Likely Phthalide formation. | Switch to Method C (TMS-Diazomethane) or lower temp in Method A. |
| Low Yield | Hydrolysis of CH₂Br. | Ensure anhydrous solvents; avoid hydroxide bases. |
| Starting Material Stalls | Poor solubility of salt. | Use DMF as solvent (Method A).[7] |
Safety & Handling
-
Lachrymator: 2-Bromomethyl derivatives are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.
-
Alkylating Agents: Iodomethane and the product itself are alkylating agents (potential carcinogens). Double-glove (Nitrile/Laminate) and use a barrier shield.
-
Waste: Quench all alkylating agents with aqueous ammonium hydroxide or thiosulfate before disposal.
References
-
Preparation of Methyl 2-(bromomethyl)
-
General Esterification Protocols (Acid to Ester)
- Title: Acid to Ester - Common Conditions (MeI, TMS-CHN2).
- Source: Common Organic Chemistry.
-
URL:[Link]
-
Phthalide Bromination & Stability
- Title: Mechanistic comparison of different bromin
-
Source: BenchChem.[7]
-
Thionyl Chloride Activation
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. ijstr.org [ijstr.org]
- 4. Ester synthesis by esterification [organic-chemistry.org]
- 5. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS 2417-73-4: methyl 2-bromomethyl benzoate | CymitQuimica [cymitquimica.com]
- 9. prepchem.com [prepchem.com]
- 10. 2-(Bromomethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. 2-(Bromomethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of 2-Bromomethyl-4-methoxybenzoic Acid in Solid-Phase Synthesis
Abstract
Solid-phase synthesis (SPS) has become an indispensable technology in the fields of drug discovery, proteomics, and materials science, enabling the efficient construction of complex molecules.[1] A critical component of this methodology is the linker, a molecular bridge that tethers the nascent molecule to an insoluble solid support.[2] This document provides a detailed technical guide on the application of 2-Bromomethyl-4-methoxybenzoic acid as a versatile, acid-labile linker for solid-phase synthesis, particularly within the Fmoc/tBu strategy for peptide synthesis. We will explore the underlying chemical principles, provide step-by-step protocols for its implementation, and discuss its advantages for producing C-terminal carboxylic acids.
Introduction: The Role of Linkers in Solid-Phase Synthesis
The success of solid-phase peptide synthesis (SPPS) hinges on the careful selection of a linker that connects the growing peptide chain to the solid support.[1] This linker must fulfill several criteria: it must form a stable covalent bond with the support and the first building block, remain inert throughout the iterative cycles of deprotection and coupling, and be susceptible to cleavage under specific conditions to release the final product with high yield and purity.[2]
2-Bromomethyl-4-methoxybenzoic acid is a benzyl-type linker precursor. Its bifunctional nature is key to its utility:
-
The bromomethyl group is a reactive electrophile, ideal for forming a stable ester bond with hydroxyl-functionalized resins (e.g., Merrifield resin) or an amide bond with amino-functionalized resins.
-
The carboxylic acid group serves as the attachment point for the C-terminus of the first amino acid.
-
The 4-methoxy group is an electron-donating group that plays a crucial role during the final cleavage step. It stabilizes the benzylic carbocation formed during acid-mediated cleavage, rendering the linker significantly more labile to acids like trifluoroacetic acid (TFA) compared to unsubstituted benzyl linkers. This allows for milder cleavage conditions, which is beneficial for sensitive peptide sequences.
This linker is particularly well-suited for the widely used Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy.[3] The linker-resin bond is stable to the basic conditions (typically piperidine) used for Fmoc group removal, ensuring the integrity of the linkage throughout the synthesis.[4]
Workflow Overview: From Resin Functionalization to Product Cleavage
The overall process involves three main stages: functionalization of the solid support with the linker, synthesis of the desired molecule (e.g., a peptide), and finally, cleavage of the molecule from the support.
Caption: High-level workflow for solid-phase synthesis using the 2-Bromomethyl-4-methoxybenzoic acid linker.
Experimental Protocols
Protocol 1: Immobilization of the Linker onto Hydroxymethyl Resin
This protocol describes the attachment of 2-Bromomethyl-4-methoxybenzoic acid to a hydroxymethyl-functionalized polystyrene resin (Merrifield resin). The use of cesium bicarbonate generates the highly nucleophilic carboxylate salt, facilitating an efficient SN2 reaction with the resin's chloromethyl groups, though for hydroxymethyl resins, a pre-activation step or alternative coupling is often considered. A more direct and common approach for hydroxymethyl resins is esterification, but for the purpose of utilizing the bromomethyl handle, we will describe its attachment to an amino-functionalized resin. For clarity and broader applicability, we will detail the attachment to an aminomethyl resin.
Rationale: The bromomethyl group of the linker reacts with the primary amine on the resin via nucleophilic substitution to form a stable secondary amine linkage.
Materials:
-
Aminomethyl (AM) Resin (e.g., 100-200 mesh, 1% DVB, 1.0 mmol/g loading)
-
2-Bromomethyl-4-methoxybenzoic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the aminomethyl resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Drain the DMF.
-
Dissolve 2-Bromomethyl-4-methoxybenzoic acid (693 mg, 3.0 mmol, 3.0 eq) in DMF (8 mL).
-
Add DIPEA (522 µL, 3.0 mmol, 3.0 eq) to the linker solution.
-
Add the linker/DIPEA solution to the swollen resin.
-
Agitate the mixture at room temperature for 18 hours.
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the functionalized resin under vacuum.
-
Optional: Perform a Kaiser test to confirm the consumption of primary amines. The resin should remain colorless (negative result).
Protocol 2: Loading the First Fmoc-Protected Amino Acid
This step involves attaching the first amino acid to the carboxylic acid moiety of the immobilized linker via an ester bond.
Rationale: The carboxylic acid of the linker is activated using a standard carbodiimide coupling agent, which then reacts with the hydroxyl group of a pre-activated amino acid or more commonly, the carboxylic acid of the first Fmoc-amino acid is attached to the linker's now secondary amine handle if it were synthesized in reverse, however the standard is esterification to the resin. The protocol here assumes standard C-to-N synthesis. The carboxylic acid of the linker is activated to couple with the first amino acid.
Materials:
-
Linker-functionalized resin (from Protocol 1)
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
DCM/DMF solvent mixture
Procedure:
-
Swell the linker-functionalized resin (1.0 g) in DCM (10 mL) for 1 hour.
-
Drain the DCM.
-
Dissolve the Fmoc-amino acid (3.0 eq relative to resin loading) and DMAP (0.1 eq) in a minimal amount of DMF, then dilute with DCM (8 mL).
-
Add DIC (3.0 eq) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin with DCM (3 x 10 mL).
-
Capping: To block any unreacted linker sites, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DCM for 30 minutes.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the loaded resin under vacuum. The loading can be quantified by spectrophotometric analysis of the piperidine-dibenzofulvene adduct after Fmoc cleavage.
Protocol 3: Peptide Elongation (Standard Fmoc-SPPS Cycle)
This protocol outlines a single cycle for adding an amino acid. Repeat this cycle for each subsequent amino acid in the sequence.
Caption: A single cycle in Fmoc-based solid-phase peptide synthesis.
Protocol 4: Cleavage and Final Product Isolation
This final step uses a strong acid cocktail to cleave the ester bond linking the peptide to the linker and simultaneously removes the side-chain protecting groups.
Rationale: The methoxy group on the linker stabilizes the benzylic carbocation intermediate formed upon protonation and cleavage of the C-O ester bond by TFA. Scavengers are included in the cleavage cocktail to trap the reactive carbocations and other byproducts, preventing side reactions with sensitive amino acid residues like tryptophan or methionine.[1]
Quantitative Data Summary for Cleavage
| Reagent | Function | Typical Concentration |
| Trifluoroacetic Acid (TFA) | Cleavage Reagent | 95% |
| Triisopropylsilane (TIS) | Carbocation Scavenger | 2.5% |
| Water (H₂O) | Scavenger | 2.5% |
Procedure:
-
Place the dry peptide-resin (approx. 200 mg) in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) (5 mL).
-
Agitate the slurry at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (40 mL).
-
Rinse the resin with an additional small volume of TFA (1 mL) and add it to the ether.
-
A white precipitate (the crude peptide) should form. Place the tube at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2 x 30 mL).
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the peptide using reverse-phase HPLC.
Trustworthiness and Self-Validation
The protocols described are designed as a self-validating system. Key checkpoints include:
-
Kaiser Test: After linker immobilization and after each coupling step, a small sample of resin beads can be tested. A blue color indicates free primary amines (incomplete coupling), while a yellow/colorless result indicates success.
-
Fmoc Quantification: After loading the first amino acid, a quantitative determination of the resin loading ensures that subsequent reagent calculations are accurate. This is done by cleaving the Fmoc group from a known mass of resin and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
-
Mass Spectrometry: After cleavage, the crude product's mass should be analyzed (e.g., by LC-MS) to confirm the identity of the desired peptide and identify any potential side products, such as deletion sequences from incomplete couplings.
Conclusion
2-Bromomethyl-4-methoxybenzoic acid serves as an effective and versatile acid-labile linker for solid-phase synthesis. Its straightforward immobilization chemistry and compatibility with standard Fmoc-SPPS protocols make it a valuable tool for researchers. The electron-donating methoxy group facilitates a milder final cleavage compared to more robust linkers, which is advantageous for the synthesis of delicate biomolecules. By following the detailed protocols and incorporating the validation checkpoints outlined in this guide, researchers can confidently employ this linker to achieve high-quality synthesis of peptides and other molecules.
References
-
ResearchGate. (n.d.). Photolabile Linkers for Solid-Phase Synthesis | Request PDF. Retrieved February 18, 2026, from [Link]
-
Gøgsig, T. M., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. Retrieved February 18, 2026, from [Link]
-
MDPI. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved February 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved February 18, 2026, from [Link]
-
Royal Society of Chemistry. (2005). A photolabile linker for the solid-phase synthesis of 4-substituted NH-1,2,3-triazoles. Chemical Communications. Retrieved February 18, 2026, from [Link]
-
SciSpace. (2022). Photolabile Linkers for Solid-Phase Synthesis. Retrieved February 18, 2026, from [Link]
-
Semantic Scholar. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved February 18, 2026, from [Link]
-
Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved February 18, 2026, from [Link]
Sources
Application Notes and Protocols: 2-Bromomethyl-4-methoxybenzoic Acid as a Versatile Linker in Medicinal Chemistry
Introduction: The Critical Role of Linkers in Modern Therapeutics
The paradigm of targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), hinges on the precise delivery and controlled release of biologically active molecules.[1] The linker, a seemingly simple bridge between the targeting moiety and the payload, is a critical determinant of the therapeutic index, influencing stability, solubility, and the ultimate efficacy of the conjugate.[2][3] This guide provides an in-depth exploration of 2-bromomethyl-4-methoxybenzoic acid, a bifunctional linker poised for significant utility in the development of next-generation targeted therapeutics. Its unique structural features—a reactive benzylic bromide and a versatile carboxylic acid—offer a compelling platform for innovative drug design.
This document will elucidate the scientific rationale behind the use of this specific linker, provide detailed protocols for its synthesis and conjugation, and present a hypothetical case study to illustrate its practical application.
Scientific Rationale: Deconstructing the 2-Bromomethyl-4-methoxybenzoic Acid Linker
The efficacy of 2-bromomethyl-4-methoxybenzoic acid as a linker is rooted in its distinct chemical functionalities and the electronic interplay between its substituents.
Dual Functionality for Sequential Conjugation
This linker possesses two key reactive handles, allowing for a programmed, stepwise assembly of the final therapeutic conjugate:
-
Carboxylic Acid: This group serves as the primary attachment point for the payload (e.g., a cytotoxic agent, a fluorescent dye, or an E3 ligase ligand). It can be readily activated to form stable amide or ester bonds with corresponding amine or hydroxyl functionalities on the payload molecule.
-
Bromomethyl Group: This benzylic bromide is an electrophilic center, primed for reaction with nucleophilic residues on the targeting biomolecule, such as the thiol group of a cysteine or the epsilon-amine of a lysine.[4] This reaction forms a stable covalent bond, securely tethering the payload-linker construct to the targeting moiety.
The Influence of the Substitution Pattern
The specific arrangement of substituents on the benzene ring is not arbitrary; it is designed to modulate the linker's reactivity and potential for controlled cleavage.
-
4-Methoxy Group: The electron-donating methoxy group at the para-position plays a crucial role analogous to the well-known p-methoxybenzyl (PMB) protecting group.[5][6] This group enhances the stability of a potential benzylic carbocation intermediate, which can facilitate nucleophilic substitution reactions at the bromomethyl position.[7] Crucially, this electronic feature is also key to the linker's potential for self-immolation.
-
2-Bromomethyl Group: The ortho position of the bromomethyl group relative to the carboxylic acid can influence the conformational presentation of the payload. Furthermore, this arrangement sets the stage for a potential self-immolative cleavage mechanism upon a triggering event.
Potential for Self-Immolative Drug Release
A key advantage of this linker architecture is its potential to act as a self-immolative system.[8] In a prodrug context, if the carboxylic acid is attached to a trigger-responsive moiety (e.g., a dipeptide cleaved by a specific protease), the subsequent electronic cascade can lead to payload release.[9] The cleavage of the trigger would unmask a group that initiates a 1,6-elimination, facilitated by the electron-donating 4-methoxy group, leading to the formation of a quinone methide and the release of the payload attached at the benzylic position.[10]
Synthesis of 2-Bromomethyl-4-methoxybenzoic Acid
The synthesis of the title linker can be envisioned as a two-step process starting from commercially available 4-methoxy-2-methylbenzoic acid.
Step 1: Synthesis of 2-Bromo-4-methoxybenzoic Acid (Precursor for Method B)
A robust method for the bromination of the aromatic ring has been described, which can serve as an alternative starting point.[11]
| Reactant | M.W. | Equivalents | Amount |
| p-Methoxybenzoic acid | 152.15 | 1.0 | 30 g |
| Bromine | 159.81 | 1.1 | 11 mL |
| Ferric Chloride (FeCl₃) | 162.20 | catalyst | 0.5 g |
| Glacial Acetic Acid | 60.05 | solvent | 230 mL |
| Expected Product | M.W. | Yield | |
| 2-Bromo-4-methoxybenzoic acid | 231.04 | ~87% |
Protocol:
-
In a suitable reaction flask, dissolve 30 g of p-methoxybenzoic acid in 200 mL of glacial acetic acid. Heat the mixture to 60°C with stirring.
-
After 30 minutes, adjust the temperature to 45°C and add 0.5 g of ferric chloride.
-
Prepare a mixture of 11 mL of bromine and 30 mL of glacial acetic acid. Add this mixture dropwise to the reaction flask over 2 hours.
-
Maintain the reaction at 45°C for 10 hours.
-
Increase the temperature to 78°C and continue the reaction for an additional 5 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration and wash the filter cake thoroughly with distilled water.
-
Dry the product under vacuum at 75°C to yield 2-bromo-4-methoxybenzoic acid.[11]
Step 2: Proposed Synthesis of 2-Bromomethyl-4-methoxybenzoic Acid
This protocol outlines a standard method for the radical bromination of the benzylic methyl group.
| Reactant | M.W. | Equivalents |
| 4-Methoxy-2-methylbenzoic acid | 166.17 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.05 |
| Carbon tetrachloride (CCl₄) | 153.82 | solvent |
| Expected Product | M.W. | |
| 2-Bromomethyl-4-methoxybenzoic acid | 245.07 |
Protocol:
-
To a solution of 4-methoxy-2-methylbenzoic acid in CCl₄, add N-bromosuccinimide and a catalytic amount of AIBN.
-
Heat the mixture to reflux (approximately 77°C) and irradiate with a 200W lamp to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to yield 2-bromomethyl-4-methoxybenzoic acid.
Application Protocol: Construction of a Hypothetical Antibody-Drug Conjugate (ADC)
This section details a hypothetical, yet scientifically grounded, workflow for using 2-bromomethyl-4-methoxybenzoic acid to construct an ADC.
Part 1: Synthesis of the Payload-Linker Intermediate
-
Activation of the Linker: Dissolve 2-bromomethyl-4-methoxybenzoic acid (1.2 eq) in anhydrous DMF. Add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the reaction at room temperature for 1 hour to form the active NHS ester.
-
Payload Coupling: To the activated linker solution, add the payload molecule containing a primary or secondary amine (e.g., Monomethyl auristatin E, MMAE; 1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the formation of the amide bond by LC-MS.
-
Purification: Upon completion, purify the payload-linker intermediate using reverse-phase HPLC to obtain the pure product.
Part 2: Conjugation to the Antibody
-
Antibody Preparation: Prepare a solution of the monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4). For cysteine conjugation, reduce the interchain disulfide bonds by adding a 10-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP). Incubate at 37°C for 2 hours.
-
Buffer Exchange: Remove the excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with 5 mM EDTA, pH 8.0) using a desalting column.
-
Conjugation Reaction: Add the purified payload-linker intermediate (dissolved in a co-solvent like DMSO, typically <10% of the total volume) to the reduced antibody solution. A molar excess of 5-10 fold of the payload-linker per antibody is a good starting point.
-
Incubation: Gently agitate the reaction mixture at room temperature for 2-4 hours. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the antibody's cysteine thiol attacks the benzylic carbon of the linker, displacing the bromide.[4]
-
Quenching: Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine to cap any unreacted payload-linker molecules.
-
Purification: Purify the resulting ADC from unconjugated antibody and small molecule impurities using a suitable chromatography method, such as Hydrophobic Interaction Chromatography (HIC).
Part 3: Characterization of the ADC
| Parameter | Method | Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) | A distribution of species (DAR 0, 2, 4, 6, 8) with an average DAR of ~3.5-4.0. |
| Purity & Aggregation | Size Exclusion Chromatography (SEC) | Monomeric ADC peak >95%, with minimal aggregation (<5%). |
| Confirmation of Conjugation | Mass Spectrometry (MS) | Deconvoluted mass spectrum showing peaks corresponding to the naked antibody and antibody conjugated with 1, 2, 3, 4... payload-linker moieties. |
| In Vitro Potency | Cell-based cytotoxicity assay (e.g., MTS/XTT) | Sub-nanomolar IC₅₀ values against antigen-positive cancer cell lines. |
Troubleshooting and Key Considerations
-
Linker Instability: The bromomethyl group is reactive. The payload-linker intermediate should be used promptly after purification. Store in an anhydrous solvent at -20°C or below.
-
Low Conjugation Efficiency: Ensure complete reduction of antibody disulfides. Check the pH of the conjugation buffer; a pH > 8 is optimal for cysteine thiol reactivity.[12] Increase the molar excess of the payload-linker.
-
Antibody Aggregation: The hydrophobicity of the payload-linker can cause aggregation. Minimize the percentage of organic co-solvent (e.g., DMSO) in the reaction mixture. Consider using a more hydrophilic linker variant if aggregation is persistent.
-
Premature Drug Release: While the thioether bond formed is generally stable, the overall stability of the ADC in plasma should be assessed. The design of the payload attachment (e.g., ester vs. amide) will also influence stability.
Conclusion
2-Bromomethyl-4-methoxybenzoic acid represents a highly adaptable and scientifically compelling linker for the development of advanced targeted therapeutics. Its dual-functional nature allows for a rational and controlled synthesis of complex bioconjugates. The specific electronic properties conferred by the methoxy group not only influence its reactivity but also open avenues for designing sophisticated, triggerable drug release systems. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile linker in their drug discovery and development programs.
References
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- SpiroChem. (n.d.). Linker Design.
- Amblard, F., Gu, L., & Schinazi, R. F. (2022). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Polymer Chemistry, 13(21), 3045-3058.
- Weiss, S., Gorka, A. P., & O'Donoghue, A. C. (2013). Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors. ACS Chemical Biology, 8(7), 1606-1614.
- Su, A., Luo, Y., Zhang, C., & Duan, H. (2025). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning.
- Zhang, D., Sadowsky, J. D., & Pillow, T. H. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads.
- BenchChem. (2025). Application Notes: The Role of 4-Methoxybenzoic Acid Derivatives in Protecting Group Chemistry.
- Weng, G., Li, D., & Zhang, J. (2025). Rational design of the linkers in targeting chimeras. Chemical Science.
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- Wang, R., Chen, J., Gao, J., & Zhao, C. (2021). Self-immolative pathway for fragmentation of the benzyl thioether linker to release thiol substituted BODIPYs. Dyes and Pigments, 194, 109605.
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- Maccanti, E., Bonechi, C., & Radi, M. (2023). A Self-Immolative Linker for the pH-Responsive Release of Amides. Molecules, 28(5), 2359.
- Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.
- ChemicalBook. (2026). 4-BROMO-2-METHOXYBENZOIC ACID | 72135-36-5.
- Eller, G., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(11), 2537-2555.
- Varón Silva, D. (2016). Vlsg-4-Protecting Groups I. Max Planck Institute of Colloids and Interfaces.
- BenchChem. (2025). Application of 4-(Bromomethyl)benzoic Acid in Bioconjugation Techniques.
- Zhang, C., & Dai, P. (2026). Applications of 2-(Bromoalkyl)Benzaldehydes in Bioconjugation.
- van der Vlist, J., Wouters, B., & van den Berg, R. J. (2019). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. Chemistry – A European Journal, 25(47), 11064-11070.
- Raines Lab. (n.d.). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues.
- Petri, L., Szijj, P. A., & Kelemen, Á. A. (2020). Reactivity of the isothiocyanate group with cysteine and lysine. Bioorganic & Medicinal Chemistry Letters, 30(11), 127158.
- CymitQuimica. (n.d.). CAS 72135-36-5: 4-Bromo-2-methoxybenzoic acid.
- Weiss, L. E., & Shabat, D. (2018). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry website.
- Smith, M. D., & Movassaghi, M. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society, 143(50), 21476-21482.
- Jakkaraju, S., & Kass, S. R. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 24(17), 13444.
- Chen, Y., et al. (2021). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry, 12(5), 778-785.
- Harwood, L. M., Moody, C. J., & Percy, J. M. (n.d.). Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2).
- Jan, B. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.
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The Strategic Application of 2-Bromomethyl-4-methoxybenzoic Acid in the Synthesis of Pharmacologically Relevant Heterocycles
Introduction
In the landscape of modern medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is of paramount importance. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active compounds. Among the versatile building blocks available to the synthetic chemist, 2-bromomethyl-4-methoxybenzoic acid has emerged as a particularly valuable reagent. Its bifunctional nature, possessing both a reactive benzylic bromide and a carboxylic acid, allows for a diverse range of cyclization strategies to access key heterocyclic systems. This application note provides an in-depth technical guide on the utility of 2-bromomethyl-4-methoxybenzoic acid in the synthesis of isochromanones, phthalides, and isoindolinones, complete with detailed experimental protocols and mechanistic insights.
Core Applications and Mechanistic Rationale
The strategic positioning of the bromomethyl and carboxyl groups on the 4-methoxybenzoic acid backbone facilitates intramolecular cyclization reactions, which are often characterized by high efficiency and atom economy. The electron-donating methoxy group can also influence the reactivity of the aromatic ring and the stability of reaction intermediates.
Synthesis of Isochromanones
Isochromanones are a class of bicyclic lactones that form the core of numerous natural products and possess a wide spectrum of biological activities. The synthesis of isochromanones from 2-bromomethyl-4-methoxybenzoic acid typically proceeds via an intramolecular Williamson ether synthesis-type cyclization.
Reaction Workflow: Isochromanone Synthesis
Caption: General workflow for the synthesis of 6-methoxyisochroman-1-one.
Mechanistic Insight: The reaction is initiated by the deprotonation of the carboxylic acid by a suitable base, forming a carboxylate anion. This nucleophilic carboxylate then undergoes an intramolecular SN2 reaction, attacking the electrophilic benzylic carbon and displacing the bromide ion to form the six-membered lactone ring. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions.
Synthesis of Phthalides (Isobenzofuranones)
Phthalides, or isobenzofuranones, are isomeric to isochromanones and are also prevalent in biologically active molecules. While not the most direct application, derivatives of 2-bromomethyl-4-methoxybenzoic acid can be strategically employed in multi-step sequences to generate phthalide structures. A common strategy involves the conversion of the benzoic acid to a precursor that facilitates a subsequent cyclization to the five-membered lactone ring.
Synthesis of Isoindolinones
Isoindolinones are nitrogen-containing heterocycles that are key components of many pharmaceuticals. The synthesis of isoindolinones using 2-bromomethyl-4-methoxybenzoic acid involves the formation of an amide bond followed by an intramolecular N-alkylation.
Reaction Workflow: Isoindolinone Synthesis
Caption: General workflow for the synthesis of N-substituted isoindolinones.
Mechanistic Insight: The first step is the coupling of the carboxylic acid with a primary amine to form the corresponding benzamide. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with the amine. The subsequent and final step is an intramolecular cyclization, where the amide nitrogen, often after deprotonation with a base, acts as a nucleophile to displace the benzylic bromide, forming the five-membered lactam ring of the isoindolinone.
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxyisochroman-1-one
Materials:
-
2-Bromomethyl-4-methoxybenzoic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-bromomethyl-4-methoxybenzoic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 6-methoxyisochroman-1-one.
| Reactant | MW | Equivalents | Mass/Volume |
| 2-Bromomethyl-4-methoxybenzoic acid | 245.06 | 1.0 | User Defined |
| Potassium Carbonate | 138.21 | 2.0 | Calculated |
| Acetone | - | - | Sufficient Volume |
Protocol 2: Synthesis of N-Benzyl-5-methoxyisoindolin-1-one
Step A: Synthesis of N-Benzyl-2-(bromomethyl)-4-methoxybenzamide
Materials:
-
2-Bromomethyl-4-methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
Procedure:
-
Suspend 2-bromomethyl-4-methoxybenzoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.
Step B: Intramolecular Cyclization to N-Benzyl-5-methoxyisoindolin-1-one
Materials:
-
N-Benzyl-2-(bromomethyl)-4-methoxybenzamide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride solution, saturated
Procedure:
-
Dissolve the crude amide from Step A in anhydrous THF.
-
Add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Reactant (Step B) | MW | Equivalents | Mass/Volume |
| N-Benzyl-2-(bromomethyl)-4-methoxybenzamide | 334.22 | 1.0 | User Defined |
| Sodium Hydride (60%) | 40.00 | 1.2 | Calculated |
| Tetrahydrofuran | - | - | Sufficient Volume |
Conclusion
2-Bromomethyl-4-methoxybenzoic acid stands out as a highly effective and versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for the preparation of isochromanones and isoindolinones. The inherent reactivity of the benzylic bromide and the nucleophilicity of the carboxylic acid (or its derivatives) enable efficient intramolecular cyclizations, making this reagent a valuable tool in the arsenal of synthetic chemists engaged in drug discovery and development. Further exploration of its reactivity with diverse nucleophiles will undoubtedly lead to the discovery of novel heterocyclic scaffolds with potential therapeutic applications.
References
-
BenchChem. Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. [1]
-
Organic Chemistry Portal. Synthesis of isoindolinones. [Link][2]
-
Organic Chemistry Portal. Synthesis of Isochromanones. [Link][3]
-
Organic Chemistry Portal. Synthesis of phthalides. [Link][4]
-
Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. [Link][5]
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Application Notes and Protocols: A Step-by-Step Guide to Williamson Ether Synthesis using 2-Bromomethyl-4-methoxybenzoic acid
Introduction: The Enduring Relevance of the Williamson Ether Synthesis
Developed in 1850 by Alexander Williamson, the Williamson ether synthesis remains a cornerstone of modern organic chemistry for the formation of both symmetrical and asymmetrical ethers.[1][2] This robust and versatile reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion, proceeding via an SN2 mechanism.[1][3] Its broad applicability in laboratory and industrial settings makes it an indispensable tool for drug development professionals and researchers in the synthesis of complex molecular architectures, including pharmaceutical intermediates.[4][5][6]
This guide provides a detailed, step-by-step protocol for the Williamson ether synthesis using 2-Bromomethyl-4-methoxybenzoic acid as the alkylating agent. We will delve into the mechanistic underpinnings of the reaction, offer practical insights into experimental choices, and provide comprehensive procedures for synthesis, purification, and characterization.
Reaction Mechanism and Strategic Considerations
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][7] The reaction is initiated by the deprotonation of a phenol (or alcohol) by a base to form a potent nucleophile, the phenoxide (or alkoxide) ion. This is followed by the backside attack of this nucleophile on the electrophilic carbon of the alkyl halide, leading to the formation of an ether and the displacement of the halide leaving group.[2][8]
For a successful synthesis, the choice of reactants is critical. The alkyl halide should ideally be primary or methyl to minimize competing elimination (E2) reactions.[8][9] Secondary alkyl halides often lead to a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield alkenes.[4][9] In our target synthesis, 2-Bromomethyl-4-methoxybenzoic acid serves as an excellent primary benzylic halide, favoring the desired SN2 pathway.
The selection of the base and solvent is also paramount. A sufficiently strong base is required to deprotonate the phenol, with common choices including sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).[4][10] The use of polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile, is generally preferred as they can accelerate the reaction rate by not solvating the nucleophile as strongly as protic solvents.[1][8]
Visualizing the Reaction Pathway
To illustrate the core transformation, the following diagram outlines the Williamson ether synthesis using 2-Bromomethyl-4-methoxybenzoic acid and a generic phenol.
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Application Note: Optimizing Heck Reaction Conditions for 2-Bromomethyl-4-methoxybenzoic Acid Analogs
An Application Guide for the Synthesis of Substituted Stilbenes and Cinnamic Acid Derivatives
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This reaction is indispensable in the synthesis of a vast array of compounds, from active pharmaceutical ingredients (APIs) to advanced materials.[1][4][5] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic optimization of Heck reaction conditions specifically for 2-Bromomethyl-4-methoxybenzoic acid and its analogs. These substrates, featuring a reactive benzylic bromide and a functionalized benzoic acid moiety, present unique challenges and opportunities in the synthesis of complex stilbene and cinnamic acid derivatives. We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols, and offer a systematic approach to optimizing key parameters including catalyst/ligand systems, bases, and solvents to achieve high yields and selectivity.
The Heck Reaction: Mechanistic Overview
A fundamental understanding of the reaction mechanism is critical for troubleshooting and optimization. The widely accepted catalytic cycle for the Heck reaction operates through a Pd(0)/Pd(II) pathway.[6][7][8] The cycle is initiated by the oxidative addition of the organic halide to a coordinatively unsaturated Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate.[8][9]
The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromide bond of the benzylic halide, forming a Pd(II) complex.[7][8] This is often the rate-determining step.
-
Olefin Coordination & Insertion: The alkene coordinates to the palladium center. This is followed by a migratory insertion (syn-carbopalladation) of the benzyl group into the C=C bond of the alkene.[4][8]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C bond of the product and a palladium-hydride species.
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride species reductively eliminates HX (in this case, HBr) in the presence of a base, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Parameters and Experimental Choices
The success of a Heck reaction, particularly with a functionalized substrate like a 2-Bromomethyl-4-methoxybenzoic acid analog, hinges on the careful selection of several key components. Benzylic halides, while reactive, can also be prone to side reactions, making optimization crucial.[10][11]
Palladium Precatalyst
The choice of the palladium source is foundational. While numerous options exist, the most common are air-stable Pd(II) salts that are reduced to the active Pd(0) species under the reaction conditions.
-
Palladium(II) Acetate (Pd(OAc)₂): Highly common, efficient, and relatively inexpensive. It is often reduced by a phosphine ligand or the solvent.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): Another direct Pd(0) source, but the presence of four phosphine ligands can sometimes inhibit the reaction by preventing alkene coordination.[3]
Expert Insight: For initial screening with benzylic bromides, Pd(OAc)₂ is the recommended starting point due to its robustness and cost-effectiveness. A typical catalyst loading is between 0.5-2 mol%.
Ligands
Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its electronic and steric properties.[8][12][13]
-
Monodentate Phosphines (e.g., Triphenylphosphine (PPh₃), Tri-o-tolylphosphine (P(o-tol)₃)): PPh₃ is a standard, widely used ligand. More sterically hindered and electron-rich phosphines like P(o-tol)₃ or P(t-Bu)₃ can often accelerate the oxidative addition step.[6]
-
Bidentate Phosphines (e.g., BINAP, dppp): These ligands chelate to the palladium center, forming more stable complexes. They can be particularly useful in preventing catalyst decomposition at higher temperatures.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable complexes with palladium. They are known for their high thermal stability and can be effective for less reactive coupling partners.[9][14]
Expert Insight: The C-Br bond in a benzylic bromide is more akin to an alkyl halide than an aryl halide. Therefore, a ligand that promotes fast oxidative addition while maintaining catalyst stability is ideal. Start with PPh₃ or P(o-tol)₃ at a Pd:Ligand ratio of 1:2 or 1:4. If catalyst decomposition is observed, switching to a more robust ligand system like an NHC or a bulky biaryl phosphine (e.g., XPhos) may be beneficial.[15][16]
Base
The base plays the critical role of neutralizing the HBr generated during the reaction, which is necessary to regenerate the Pd(0) catalyst.[11][17] The choice of base can significantly impact yield.
-
Organic Amines (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)): Often used, but their nucleophilicity can lead to Sₙ2 side reactions with reactive benzylic bromides.
-
Inorganic Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): Generally preferred for benzylic halides as they are non-nucleophilic, minimizing unwanted substitution reactions.[18][19] Cesium carbonate is more soluble in many organic solvents and more basic, which can accelerate the reaction but also increases cost.[20]
Expert Insight: For 2-Bromomethyl-4-methoxybenzoic acid, an inorganic base like K₂CO₃ is the recommended starting point. Its use avoids Sₙ2 side products and is strong enough to facilitate the reaction. Crucially, it can also deprotonate the carboxylic acid, forming a carboxylate salt that may have better solubility and is less likely to interfere with the catalysis.
Solvent
The solvent must solubilize all reactants and facilitate the catalytic cycle. Polar aprotic solvents are the standard choice.[7][17]
-
N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP): These are excellent coordinating solvents that stabilize the cationic intermediates in the Heck cycle.[21]
-
Acetonitrile (MeCN), Tetrahydrofuran (THF): Less polar options that can also be effective, depending on substrate solubility.
Expert Insight: DMF or DMAc are excellent starting solvents for their ability to dissolve a wide range of organic molecules and inorganic bases, as well as their high boiling points which allow for a broad temperature range.[18][21]
Recommended Starting Protocol
This protocol provides a robust starting point for the Heck coupling of a 2-Bromomethyl-4-methoxybenzoic acid analog with a model alkene like styrene.
Caption: General experimental workflow for the Heck reaction.
Materials:
-
2-Bromomethyl-4-methoxybenzoic acid analog (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 equiv, 1 mol%)
-
Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Argon), add the 2-Bromomethyl-4-methoxybenzoic acid analog, K₂CO₃, Pd(OAc)₂, and PPh₃.
-
Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed DMF via syringe, followed by the styrene.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired stilbene-benzoic acid derivative.
Guide to Optimization
Systematic optimization is key to maximizing yield and minimizing side products. The following tables outline suggested screening parameters based on common findings in Heck catalysis.
Table 1: Catalyst and Ligand System Optimization
| Entry | Pd Source (mol%) | Ligand (mol%) | Expected Outcome & Rationale |
| 1 | Pd(OAc)₂ (1) | PPh₃ (4) | Baseline. A standard, cost-effective starting point. |
| 2 | Pd(OAc)₂ (1) | P(o-tol)₃ (4) | Improved Activity. Bulky, electron-rich ligand may accelerate oxidative addition. |
| 3 | Pd₂(dba)₃ (0.5) | P(t-Bu)₃ (2) | High Reactivity. A potent system for challenging substrates; Pd(0) source and a highly active ligand. |
| 4 | Pd(OAc)₂ (1) | XPhos (2) | High Stability & Activity. Buchwald-type biarylphosphine ligand, excellent for thermal stability and high turnover.[15][16] |
| 5 | PdCl₂(IMes)₂ (1) | None | NHC System. Pre-formed NHC complex offers high thermal stability, useful if decomposition is an issue at high temps. |
Table 2: Base and Solvent Evaluation
| Entry | Base (equiv) | Solvent | Expected Outcome & Rationale |
| 1 | K₂CO₃ (2.0) | DMF | Baseline. Solid, non-nucleophilic base in a standard polar aprotic solvent. |
| 2 | Cs₂CO₃ (2.0) | DMF | Faster Reaction. Increased basicity and solubility of Cs₂CO₃ can enhance the rate of catalyst regeneration.[20] |
| 3 | NaOAc (3.0) | DMAc | Milder Conditions. A weaker base that can be effective and may prevent base-sensitive side reactions. |
| 4 | K₃PO₄ (2.0) | Dioxane | Alternative System. A strong, non-nucleophilic base often used in other cross-coupling reactions. |
| 5 | Et₃N (2.5) | MeCN | Amine Base. Use with caution; monitor for Sₙ2 byproducts where the -CH₂Br is replaced by -CH₂NEt₂. |
Table 3: Temperature and Concentration Effects
| Entry | Temperature (°C) | Concentration (M) | Expected Outcome & Rationale |
| 1 | 80 | 0.1 | Baseline. A moderate temperature to begin screening. |
| 2 | 100 | 0.1 | Increased Rate. Higher temperature should increase the reaction rate but may also increase byproduct formation. |
| 3 | 120 | 0.1 | For Less Reactive Alkenes. May be necessary for electron-rich or sterically hindered olefins. |
| 4 | 80 | 0.5 | Higher Concentration. May improve bimolecular reaction rates but could also lead to catalyst decomposition. |
Conclusion
The Heck reaction of 2-Bromomethyl-4-methoxybenzoic acid analogs is a powerful method for synthesizing valuable stilbene and cinnamic acid derivatives. Success with these reactive benzylic bromide substrates requires a careful and logical approach to reaction design. By prioritizing non-nucleophilic inorganic bases like K₂CO₃, employing robust palladium/phosphine ligand systems, and using polar aprotic solvents, researchers can mitigate common side reactions. The protocols and optimization tables provided in this note serve as a comprehensive starting point for developing efficient and high-yielding synthetic routes tailored to this specific and promising class of molecules.
References
- Improved synthesis of bioactive stilbene derivatives applying design of experiments to the Heck–Matsuda reaction. New Journal of Chemistry (RSC Publishing).
- Heck Reaction. Chemistry LibreTexts.
- SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses Procedure.
- Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ORBi.
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
- Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Publishing.
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers.
- Heck Reaction—State of the Art. MDPI.
- Palladium-Catalyzed Heck Arylations in the Synthesis of Active Pharmaceutical Ingredients. ResearchGate.
- Synthesis, characterization and catalytic activity of palladium(ii)-1,3-bis(phenylmethyl) benzimidazolium bromide in heck reaction. UiTM Institutional Repository.
- Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. Organic Chemistry Portal.
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics - ACS Publications.
- Heck reaction. Wikipedia.
- Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. PMC - NIH.
- Heck reaction – Knowledge and References. Taylor & Francis.
- Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing.
- Chemistry Heck Reaction. SATHEE.
- Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. ResearchGate.
- Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction.
- Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters - ACS Publications.
- Heck Reaction. Alfa Chemistry.
- Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. PMC - NIH.
- Effect of bases and solvents on the Heck coupling a. ResearchGate.
- Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group.
Sources
- 1. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. SATHEE: Chemistry Heck Reaction [sathee.iitk.ac.in]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. d-nb.info [d-nb.info]
- 13. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and catalytic activity of palladium(ii)-1,3-bis(phenylmethyl) benzimidazolium bromide in heck reaction / Mohamad Azamuddin Mustakim - UiTM Institutional Repository [ir.uitm.edu.my]
- 15. Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. pubs.aip.org [pubs.aip.org]
- 19. pubs.aip.org [pubs.aip.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of 2-Bromomethyl-4-methoxybenzoic acid synthesis
The following guide is structured as a Technical Support Center for researchers optimizing the synthesis of 2-Bromomethyl-4-methoxybenzoic acid . It moves beyond standard textbook procedures to address the specific nuances of benzylic bromination on an electron-rich aromatic ring.
Topic: Synthesis of 2-Bromomethyl-4-methoxybenzoic acid Ticket Status: Open Priority: High (Process Optimization)
The Core Directive: The "Ester-First" Strategy
Analyst Note: Many researchers attempt to brominate 2-methyl-4-methoxybenzoic acid directly. While possible, this often leads to low yields (40–50%) due to the carboxylic acid's interference with radical propagation and solubility issues in non-polar solvents.
To maximize yield (>80%), you must adopt the Ester-Protection Route . The methyl ester stabilizes the substrate and prevents carboxylic acid-mediated side reactions.
The Optimized Workflow
The following diagram outlines the high-yield pathway, highlighting Critical Control Points (CCPs) where yield is typically lost.
Figure 1: The "Ester-First" workflow minimizes solubility issues and suppresses ionic side-reactions.
Troubleshooting Tickets (Q&A)
These are real-world scenarios encountered during this specific synthesis.
🎫 Ticket #001: "The reaction mixture turned black/tarry, and yield is <30%."
Diagnosis: Competitive Electrophilic Aromatic Substitution (EAS) . Technical Insight: Your substrate has a methoxy group, which makes the benzene ring extremely electron-rich. If the radical chain reaction stalls, NBS will act as an electrophile, brominating the ring (likely at position 5) rather than the methyl group. This is accelerated by polar solvents or trace Lewis acids.
Corrective Action:
-
Switch Solvent: If you are using Acetonitrile or DMF, stop. Switch to Trifluorotoluene (PhCF3) or Chlorobenzene . These non-polar solvents suppress the ionic pathway favorable to ring bromination [1].
-
Purify NBS: Old NBS contains HBr and Br₂, which trigger the ionic side reaction. Wash your NBS with water, dry it thoroughly, or recrystallize it from water before use.
-
High Temperature Initiation: Ensure the reaction mixture is at reflux before adding the radical initiator (AIBN/BPO). You need a rapid flux of radicals to outcompete the ionic reaction.
🎫 Ticket #002: "I see a large 'M+79' and 'M+158' peak (Dibromo impurity)."
Diagnosis: Over-bromination (Geminal dibromide formation). Technical Insight: The product (benzyl bromide) is actually more reactive toward bromination than the starting material because the bromine atom stabilizes the benzylic radical.
Corrective Action:
-
Stoichiometry Control: Never use excess NBS. Use 0.95 equivalents relative to the substrate. It is better to leave 5% starting material (separable) than to generate 10% dibromo-product (inseparable).
-
The "85% Rule": Monitor by HPLC/TLC. Stop the reaction when conversion reaches 85-90% . Do not push for 100% conversion; the rate of over-bromination spikes exponentially at the end of the reaction [2].
🎫 Ticket #003: "Product disappears during silica column purification."
Diagnosis: Silica-induced Hydrolysis. Technical Insight: Benzylic bromides, especially those with electron-donating groups (like methoxy), are labile. The acidic nature of silica gel, combined with trace moisture in the eluent, hydrolyzes the bromide to the alcohol (hydroxymethyl derivative).
Corrective Action:
-
Neutralize Silica: Pre-treat your silica gel with 1% Triethylamine (Et₃N) in Hexanes before loading the column.
-
Fast Elution: Use a gradient that moves the product quickly (Rf ~ 0.3–0.4). Do not let it sit on the column.
-
Alternative: Crystallization is preferred over chromatography for this substrate. Try crystallizing the methyl ester from Heptane/EtOAc before hydrolysis.
The "Gold Standard" Protocol
Objective: Synthesis of Methyl 2-bromomethyl-4-methoxybenzoate (Precursor).
Reagents & Setup
-
Substrate: Methyl 2-methyl-4-methoxybenzoate (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (0.95 eq) - Freshly dried
-
Initiator: AIBN (0.05 eq) or Benzoyl Peroxide (BPO)
-
Solvent: Trifluorotoluene (PhCF3) (0.5 M concentration)
-
Atmosphere: Argon/Nitrogen (Strictly anhydrous)
Step-by-Step Procedure
-
Preparation: Dissolve the substrate in PhCF3. Degas the solution by bubbling Argon for 15 minutes (oxygen inhibits radicals).
-
Activation: Heat the solution to 85°C (reflux for PhCF3 is ~102°C, but 85°C is sufficient for AIBN).
-
Addition: Add NBS and AIBN as a solid mixture in one portion.
-
Pro Tip: If the reaction does not turn orange/brown (bromine release) within 5 minutes, add a tiny crystal of Iodine (I₂) to jumpstart the radical chain.
-
-
Monitoring: Reflux for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:1). Look for the disappearance of the lower spot (NBS) and the appearance of succinimide (floating solid).[1][2]
-
Workup:
-
Purification: Recrystallize from minimal hot Ethyl Acetate/Hexanes.
Data Support: Solvent Selection
The choice of solvent dictates the ratio of Product (Radical) vs. Impurity (Ionic).
| Solvent | Dielectric Constant | Yield (Radical) | Ring Bromination Risk | Toxicity |
| CCl₄ | 2.2 | High (90%) | Low | Banned/Severe |
| PhCF3 | 9.2 | High (88%) | Low | Low (Green Alt.) |
| Benzene | 2.3 | High (85%) | Low | High (Carcinogen) |
| Acetonitrile | 37.5 | Low (<40%) | High | Medium |
| Methyl Acetate | 6.7 | Moderate (70%) | Moderate | Low |
Table 1: Comparison of solvents for Wohl-Ziegler bromination of electron-rich substrates [3].
Decision Logic: Troubleshooting Flow
Use this logic gate to determine your next step if the reaction fails.
Figure 2: Rapid diagnostic logic for reaction failure.
References
-
Wohl-Ziegler Bromination Mechanism & Solvent Effects
-
Optimization of Benzylic Bromination (Stoichiometry)
- Source: Scientific Update.
-
URL:[Link]
-
Green Solvents for Radical Reactions (PhCF3 vs CCl4)
- Synthesis of 4-bromomethyl-3-methoxybenzoate (Analogous Procedure)
Sources
- 1. reddit.com [reddit.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. scientificupdate.com [scientificupdate.com]
How to avoid self-polymerization of 2-Bromomethyl-4-methoxybenzoic acid
This technical guide addresses the stability challenges of 2-Bromomethyl-4-methoxybenzoic acid (CAS: 74317-85-4).
The "self-polymerization" you are encountering is chemically a competition between intermolecular polyesterification (forming a polymer) and intramolecular cyclization (forming a phthalide lactone). Due to the para-methoxy group, the carboxylate is more nucleophilic than in unsubstituted analogs, significantly increasing the rate of these side reactions.
Executive Summary
-
The Issue: This molecule is a "bifunctional monomer" containing both a nucleophile (carboxylic acid) and an electrophile (benzyl bromide). Under basic or thermal stress, it reacts with itself.
-
The Mechanism: The carboxylate anion attacks the benzylic carbon.
-
High Concentration: Favors intermolecular attack
Polymerization (insoluble gum/solid). -
Low Concentration: Favors intramolecular attack
Lactonization (formation of 5-methoxyphthalide).
-
-
The Solution: Maintain the carboxylic acid in its protonated form (pH < pKa), avoid polar aprotic solvents, and strictly control temperature.
Part 1: The Mechanism of Instability
Understanding the "Why" is critical for prevention. The 4-methoxy group acts as an Electron Donating Group (EDG). While it makes the acid slightly weaker (pKa ~4.47 vs 4.20 for benzoic acid), it makes the conjugate base (carboxylate) more nucleophilic .
Reaction Pathway Diagram
The following diagram illustrates the competing pathways. To avoid polymerization, you must block the formation of the "Active Nucleophile" (Node B) or prevent its attack on the electrophile.
Figure 1: Competing decomposition pathways. The 4-methoxy group enhances the electron density of the carboxylate, accelerating both pathways.
Part 2: Troubleshooting & Prevention Protocols
1. Storage & Handling (The "Cold & Dry" Rule)
Moisture is an enemy because hydrolysis of the benzyl bromide yields HBr. While HBr keeps the acid protonated (good), the moisture itself can act as a nucleophile, converting your bromide to an alcohol, which then lactonizes.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Freezer) | Reduces kinetic energy, slowing the nucleophilic attack (Arrhenius equation). |
| Atmosphere | Argon/Nitrogen | Prevents moisture ingress. Hydrolysis of the C-Br bond is irreversible. |
| Physical State | Solid Powder | In solution, molecular mobility allows the nucleophile to find the electrophile. Keep solid as long as possible. |
| Light | Amber Vials | Benzylic halides are light-sensitive (radical degradation), though this is secondary to polymerization. |
2. Reaction Optimization (Avoiding Polymerization in Situ)
If you must use this compound in a reaction, follow these rules to suppress self-reaction.
Q: I need to react the carboxylic acid. How do I stop the bromide from reacting?
-
Answer: You cannot easily stop the bromide from reacting if you activate the acid.
-
Workaround: If you need to couple the acid (e.g., amide coupling), use non-basic activation methods (e.g., acid chlorides generated with SOCl2, though this is risky; better to use carbodiimides like DCC/EDC in DCM at 0°C). Avoid basic aqueous workups.
Q: I need to react the bromide. How do I protect the acid?
-
Answer: This is the most robust strategy. Esterify the acid first. [1]
-
Convert the acid to a methyl or tert-butyl ester.
-
The ester oxygen is not nucleophilic enough to attack the benzyl bromide.
-
Perform your desired reaction on the bromide.[2]
-
Hydrolyze the ester at the very end (saponification).
-
Q: My reaction mixture turned into a gummy solid. What happened?
-
Diagnosis: You likely used a base (like
or ) in a polar solvent (DMF, DMSO). This deprotonated the acid, creating a "living polymer" system. -
Recovery: It is virtually impossible to depolymerize the material back to the monomer. Discard and restart.
3. Solvent Selection Guide
Solvent polarity stabilizes the transition state of the nucleophilic substitution (
| Solvent Class | Examples | Risk Level | Notes |
| Non-Polar | Toluene, Hexane, DCM | Low | Poor solubility of the carboxylate anion slows reaction. Preferred. |
| Polar Aprotic | DMF, DMSO, DMAc | Critical | Solvates cations, leaving the carboxylate "naked" and highly reactive. Avoid. |
| Protic | Methanol, Ethanol, Water | High | Solvolysis will replace -Br with -OR/-OH, leading to byproducts. |
Part 3: Frequently Asked Questions (Technical)
Q1: Can I use sodium bicarbonate (
Q2: Why does the 4-methoxy analog polymerize faster than the unsubstituted one? A: The methoxy group at the para position is an electron donor. It pushes electron density into the benzene ring and the carboxylate group. A more electron-rich carboxylate is a stronger nucleophile (harder base), making it attack the electrophilic carbon-bromide bond more aggressively [1].
Q3: How do I distinguish between the polymer and the lactone? A:
-
Solubility: The lactone (5-methoxyphthalide) is usually soluble in organic solvents (DCM, EtOAc). The polymer is often insoluble or forms a gum.
-
NMR:
-
Monomer:
ppm (CH2-Br). -
Lactone:
ppm (CH2-O in ring). The shift moves downfield due to the ester oxygen. -
Polymer: Broad peaks, often similar shift to lactone but less defined.
-
Part 4: Emergency Cleanup
If a spill occurs or a bottle polymerizes:
-
Solid Polymer: It is generally non-toxic but chemically stubborn. Use a strong solvent like DMSO or DMF to dissolve the gum for disposal, or scrape it out as solid waste.
-
Skin Contact: Benzylic bromides are potent lachrymators and alkylating agents. They can cause chemical burns.[3] Wash immediately with copious soap and water. Do not use alcohol (it enhances skin penetration).
References
-
BenchChem. Analysis of Acidity: Electronic Effects of 4-Methoxybenzoic Acid. (Explains the electronic influence of the methoxy group on carboxylate nucleophilicity).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14484713, 2-Bromo-4-methoxybenzoic acid. (Safety and Physicochemical properties).[4][5]
-
Zhang, M., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles.[6] (Discusses acid-promoted cyclization mechanisms in ortho-substituted benzene derivatives).
-
ChemicalBook. 2-(Bromomethyl)benzoic acid Synthesis and Reactions. (Details the synthesis and common side reactions like phthalide formation).
Sources
- 1. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 2-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles [organic-chemistry.org]
Technical Support Center: Optimization of 2-Bromomethyl-4-methoxybenzoic Acid Esterification
Ticket ID: EST-2B4M-OPT Subject: Troubleshooting Low Yields & Side Reactions in Benzylic Bromide Esterification Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnosis
The Core Issue: If you are experiencing low yields (<40%) and isolating a white solid that does not match your expected NMR for the ester, you are likely synthesizing 5-methoxyphthalide , not the target methyl ester.
The Chemical Conflict: 2-Bromomethyl-4-methoxybenzoic acid is a "spring-loaded" substrate. It contains both a nucleophile (carboxylate, formed during reaction) and a highly reactive electrophile (benzylic bromide) on the same molecule.
-
Target Reaction: Intermolecular attack of alcohol on the carboxylic acid.
-
Dominant Side Reaction: Intramolecular attack of the carboxylate on the benzylic bromide (Lactonization).
This guide provides the diagnostic tools to confirm this failure mode and three validated protocols to bypass it.
Diagnostic Module: Is it the Phthalide?
Before changing your protocol, confirm the identity of your byproduct.
| Feature | Target Product (Methyl Ester) | Common Byproduct (5-Methoxyphthalide) |
| Structure | Acyclic Ester | Cyclic Lactone (5-membered ring) |
| 1H NMR (Benzylic) | Singlet ~4.8–4.9 ppm ( | Singlet ~5.2–5.3 ppm ( |
| 1H NMR (Methyl) | Two singlets (OMe + COOMe) | One singlet (OMe only) |
| IR Carbonyl | ~1720 cm⁻¹ (Ester) | ~1760–1780 cm⁻¹ (Lactone - higher freq) |
| Solubility | Soluble in non-polar organics | Lower solubility, often crystallizes out |
Mechanism of Failure
The diagram below illustrates why basic conditions (e.g.,
Figure 1: Kinetic competition between esterification and lactonization. The red path (base-mediated) leads to the thermodynamic trap (phthalide).
Validated Protocols
Choose the protocol that fits your scale and available equipment.
Protocol A: The "Cold Acid Chloride" Method (Recommended for Scale)
Best for: Gram-scale synthesis, cost-efficiency. Principle: Converts the acid to an acid chloride, which is more electrophilic than the benzylic bromide, allowing ester formation before cyclization can occur.
Reagents:
-
Substrate (1.0 equiv)
-
Thionyl Chloride (
, 2.0 equiv) -
DMF (Catalytic, 2-3 drops)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (anhydrous)
Step-by-Step:
-
Activation: Suspend the starting acid in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.
-
Chlorination: Add catalytic DMF. Add
dropwise at 0°C. -
Reflux: Warm to reflux for 1–2 hours. The solution should become clear (formation of acid chloride).
-
Critical Check: Do not overheat. Prolonged heat can degrade the benzylic bromide.
-
-
Evaporation: Remove solvent and excess
under vacuum strictly (use a trap). Do not expose to humid air. -
Esterification: Redissolve the residue in fresh anhydrous DCM. Cool to 0°C .
-
Quench: Add excess anhydrous Methanol (5–10 equiv) dropwise. Stir at 0°C for 30 mins, then warm to RT.
-
Workup: Wash with cold water (rapidly) and brine. Dry over
.[1][2]
Protocol B: TMS-Diazomethane (Recommended for Small Scale)
Best for: <100mg scale, high-value material, mild conditions. Principle: Methylation occurs via a neutral mechanism that avoids forming the reactive carboxylate anion.
Reagents:
-
Substrate (1.0 equiv)
-
TMS-Diazomethane (2.0 M in hexanes, 1.2 equiv)
-
Solvent: Methanol:Benzene (or Toluene) (1:3 ratio)
Step-by-Step:
-
Dissolve substrate in the solvent mixture at room temperature.
-
Add TMS-Diazomethane dropwise until a persistent yellow color remains.
-
Stir for 30 minutes.
-
Quench with a few drops of acetic acid (until yellow color fades).
-
Concentrate in vacuo. This often yields quantitative pure product without extraction.
Protocol C: The "Retrosynthetic Pivot" (Strategic Alternative)
Best for: Long-term project stability. If you are routinely struggling with this step, change your route . The industrial standard is to esterify the parent toluene first, then brominate.
-
Precursor: 4-methoxy-2-methylbenzoic acid.
-
Step 1: Standard Fischer Esterification (
, Reflux). Yields Methyl 4-methoxy-2-methylbenzoate (Very stable). -
Step 2: Radical Bromination (NBS, Benzoyl Peroxide,
or PhCF3). Yields Target Product.
Troubleshooting FAQs
Q: Can I use Fischer Esterification (
Q: I used
Q: My product from Protocol A (Acid Chloride) is dark/black.
A: You likely overheated the thionyl chloride step or failed to remove all
Q: Can I use EDC or DCC coupling? A: It is risky. Carbodiimide coupling involves an O-acylisourea intermediate that can also be susceptible to intramolecular attack by the benzylic bromide, though less so than the free carboxylate. The Acid Chloride method (Protocol A) is generally more robust for this specific substrate.
References
-
Radical Bromination Strategy : University of Mysore. Crystal structure and synthesis of Methyl 4-(bromomethyl)benzoate via NBS bromination. Available at: [Link] (General Reference for Radical Bromination Protocols).
-
TMS-Diazomethane Methylation Protocol : Common Organic Chemistry. Standard conditions for esterification using TMS-CHN2. Available at: [Link]
-
Solvolysis Risks : Youngstown State University. Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (Demonstrating lability of benzylic bromide in MeOH/Base). Available at: [Link]
Sources
Technical Support Center: Recrystallization of 2-Bromomethyl-4-methoxybenzoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the recrystallization of 2-Bromomethyl-4-methoxybenzoic acid to achieve high purity. The information presented herein is a synthesis of established chemical principles and practical, field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing 2-Bromomethyl-4-methoxybenzoic acid?
A1: The ideal solvent is one in which 2-Bromomethyl-4-methoxybenzoic acid has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1][2] For aromatic carboxylic acids like this, common choices include water, ethanol, or mixtures of solvents like ethanol/water.[3][4][5] A good starting point is to test the solubility of a small amount of your crude material in various solvents to find the optimal one for your specific impurity profile.[1]
Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?
A2: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a solid.[6][7] This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities present that depress the melting point.[7][8] To resolve this, you can try adding more of the "soluble solvent" if using a mixed solvent system, or select a lower-boiling point solvent. Slowing the cooling rate can also help prevent oiling out.[7][8]
Q3: I have a poor yield after recrystallization. What are the likely causes?
A3: A low yield can result from several factors: using too much solvent, which keeps more of your compound dissolved in the mother liquor; premature crystallization during hot filtration; or cooling the solution too quickly, which can trap impurities and necessitate further purification steps.[7]
Q4: How can I induce crystallization if no crystals form upon cooling?
A4: If crystals do not form spontaneously, you can try several techniques. Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[4][9] Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.[4][10][11] If these methods fail, it's possible that too much solvent was used, and some of it may need to be evaporated to achieve a saturated solution.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 2-Bromomethyl-4-methoxybenzoic acid.
Issue 1: The compound is soluble in the chosen solvent at room temperature.
-
Causality: The solvent is too polar or has a similar functional group to the solute, leading to high solubility even at lower temperatures.[3]
-
Solution:
-
Select a less polar solvent. For instance, if you are using ethanol and observing high room-temperature solubility, try a less polar solvent like isopropanol or a mixed solvent system.
-
Employ a mixed-solvent system. Use a "good" solvent in which the compound is highly soluble and a "poor" solvent (an "antisolvent") in which it is sparingly soluble.[12][13] The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid, indicating the onset of crystallization.[12][14]
-
Issue 2: Premature crystallization during hot filtration.
-
Causality: The solution cools too quickly as it passes through the funnel and filter paper, causing the compound to crystallize before it reaches the collection flask.[15][16][17]
-
Solution:
-
Pre-heat the filtration apparatus. Use a stemless or short-stemmed funnel to minimize the surface area for cooling.[15][16][18] Warm the funnel and the filter paper by passing hot solvent through them before filtering your solution.[15][16][17][18]
-
Use a fluted filter paper. This increases the surface area for filtration, speeding up the process and reducing the time for cooling.[16][17][18]
-
Keep the solution hot. Ensure the solution is at or near its boiling point just before and during filtration.[15][16]
-
Issue 3: Colored impurities remain in the final product.
-
Causality: The colored impurities have similar solubility profiles to the desired compound.
-
Solution:
-
Use activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration.[11] The charcoal will adsorb the colored impurities. Be sure to use a minimal amount, as it can also adsorb some of your product.
-
Perform a hot filtration to remove the charcoal and the adsorbed impurities.[11][16]
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent with a significant temperature-dependent solubility for 2-Bromomethyl-4-methoxybenzoic acid is identified.
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Bromomethyl-4-methoxybenzoic acid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[15]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration as described in the troubleshooting section.[11][15][16][17]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[20]
-
Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
This technique is employed when no single solvent provides the desired solubility characteristics.[12][14] A common pair for benzoic acid derivatives is ethanol and water.
-
Dissolution: Dissolve the crude 2-Bromomethyl-4-methoxybenzoic acid in a minimal amount of the "good" solvent (e.g., hot ethanol).[14][21]
-
Addition of Antisolvent: While keeping the solution hot, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes persistently cloudy (turbid).[12][14][21]
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[12][14]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, non-flammable.[3] |
| Ethanol | 78 | High | Good general-purpose solvent, volatile.[3] |
| Isopropanol | 82 | Medium | Less polar than ethanol. |
| Acetone | 56 | Medium | Volatile, good for compounds with ketone-like features.[3] |
| Ethyl Acetate | 77 | Medium | Good for ester-like compounds.[3] |
| Hexane | 69 | Low | Non-polar, often used as an antisolvent.[3] |
| Toluene | 111 | Low | Higher boiling point, good for less polar compounds. |
Note: The suitability of each solvent should be experimentally determined.
Visualizations
Workflow for Solvent Selection
Caption: Decision tree for selecting an appropriate recrystallization solvent.
Troubleshooting "Oiling Out"
Caption: Troubleshooting guide for addressing "oiling out" during recrystallization.
References
-
What is the process of seeding, as it applies to recrystalization? What purpose does it serve? | Homework.Study.com. Available at: [Link]
-
Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]
-
Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. Available at: [Link]
-
Solvent Selection and Recrystallization Guide | PDF - Scribd. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Tips & Tricks: Recrystallization - University of Rochester. Available at: [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. Available at: [Link]
-
Oiling Out in Crystallization - Mettler Toledo. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Seeding: A Simple but Effective Method for Crystallisation Control - CatSci. Available at: [Link]
-
Recrystallization using two solvents - YouTube. Available at: [Link]
-
(PDF) Seeding in Crystallisation - ResearchGate. Available at: [Link]
-
Recrystallization and hot filtration - Safrole. Available at: [Link]
-
Recrystallization Definition, Principle &Purpose - PraxiLabs. Available at: [Link]
-
Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications. Available at: [Link]
-
2.5: Hot Filtration - Chemistry LibreTexts. Available at: [Link]
-
1.5E: Hot Filtration - Chemistry LibreTexts. Available at: [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]
-
Experiment 9 — Recrystallization. Available at: [Link]
-
3.3F: Mixed Solvents - Chemistry LibreTexts. Available at: [Link]
-
Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange by Howon Choi. Available at: [Link]
-
Seeding - Hampton Research. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Recrystallization of Benzoic Acid. Available at: [Link]
-
2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem - NIH. Available at: [Link]
-
2-((4-Bromophenyl)methoxy)benzoic acid | C14H11BrO3 | CID 8706931 - PubChem. Available at: [Link]
-
Recrystallization 2. Available at: [Link]
-
Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2) Pre-lab reading from Zub. Available at: [Link]
-
Recrystallization and Melting Point Analysis - YouTube. Available at: [Link]
-
Recrystallization pre/post lab questions | Organic chemistry homework help - SweetStudy. Available at: [Link]
-
(PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. Available at: [Link]
-
Recrystallization and Crystallization. Available at: [Link]
-
2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. Available at: [Link]
-
Purification of 2,4 Dichlorobenzoic Acid | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. m.youtube.com [m.youtube.com]
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- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. safrole.com [safrole.com]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. youtube.com [youtube.com]
Technical Support Center: Cross-Coupling of 2-Bromomethyl-4-methoxybenzoic Acid
Ticket ID: #CC-BnBr-042 Subject: Catalyst Selection & Protocol Optimization for 2-Bromomethyl-4-methoxybenzoic Acid Status: Open Support Tier: Senior Application Scientist
Executive Summary & Critical Alert
User Warning: You are working with a "Trap Substrate." The primary challenge with 2-bromomethyl-4-methoxybenzoic acid is not the cross-coupling itself, but the competitive intramolecular cyclization. Under standard basic cross-coupling conditions, the ortho-carboxylate will displace the benzylic bromide to form 6-methoxyphthalide (a lactone), often faster than the intermolecular cross-coupling can occur.
The "Phthalide Trap" Mechanism
Before selecting a catalyst, you must address the substrate state.
-
Path A (Lactonization): Rapid, irreversible formation of the phthalide impurity.
-
Path B (Cross-Coupling): Desired C-C bond formation.[1][2][3][4][5]
Recommendation: You must protect the carboxylic acid as an ester (methyl or tert-butyl) prior to coupling to shut down Path A. If you attempt this on the free acid, yields will likely be <20%.
Figure 1: The competitive pathway showing why the free acid leads to lactonization (red path) rather than coupling.
Catalyst Selection Matrix
For benzylic bromides (sp³ electrophiles), the choice of catalyst is dictated by the need to suppress homocoupling (bibenzyl formation) and
| Catalyst System | Ligand Class | Suitability | Technical Notes |
| Pd(dppf)Cl₂ · DCM | Bidentate Ferrocenyl | High (Standard) | Best balance of cost/stability. The large bite angle of dppf accelerates reductive elimination, favoring cross-coupling over homocoupling. Robust against air.[6] |
| Pd(OAc)₂ + SPhos | Buchwald (Biaryl) | High (Advanced) | Best for difficult substrates. SPhos is electron-rich and bulky, facilitating oxidative addition into the sp³ C-Br bond and preventing catalyst poisoning. |
| Pd(PPh₃)₄ | Monodentate | Low | Not recommended. Slow oxidative addition for benzylic halides; high rates of homocoupling and protodebromination side products. |
| PEPPSI-IPr | NHC | Medium | Good stability, but often requires higher temperatures which may promote ester hydrolysis or other side reactions in this specific scaffold. |
Recommended Protocol (Ester Route)
This protocol assumes you have converted the acid to Methyl 2-bromomethyl-4-methoxybenzoate .
Reagents & Stoichiometry[1][7]
-
Electrophile: Methyl 2-bromomethyl-4-methoxybenzoate (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.2 – 1.5 equiv)[7]
-
Base: K₃PO₄ (3.0 equiv) — Milder than carbonates, reduces hydrolysis risk.
-
Solvent: Toluene / Water (10:1) or Anhydrous 1,4-Dioxane.
Step-by-Step Workflow
-
Preparation: Charge a reaction vial with the ester (1.0 eq), boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (3.0 eq).
-
Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed Toluene/Water (10:1, 0.2 M concentration).
-
Note: If the ester is sensitive, omit water and use anhydrous Dioxane.
-
-
Reaction: Heat to 80 °C for 4–12 hours.
-
Do not exceed 100 °C to prevent thermal homocoupling.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[7] Dry over Na₂SO₄.[7]
-
Purification: Silica gel chromatography.
Troubleshooting & FAQs
Q1: I see a major impurity at M-Br (Starting Material minus Bromine). What is it?
-
Issue: Protodebromination (Reduction). The C-Br bond was reduced to C-H (forming a methyl group).
-
Cause: This occurs when the transmetallation step is slow, or if the solvent is "wet" with hydride sources (like alcohols).
-
Fix: Switch to Pd(OAc)₂ + SPhos . The bulky ligand speeds up the cycle.[7][10] Ensure solvents are anhydrous.[1][7]
Q2: I absolutely cannot protect the acid. Can I couple the free acid?
-
Risk: Extremely High.
-
Protocol Modification: You must use anhydrous conditions to prevent the base from becoming too nucleophilic.
-
Use Cs₂CO₃ (Cesium Carbonate) in dry DMF at lower temperatures (60 °C).
-
Add the base slowly or use a weaker base like NaHCO₃, though this will slow the coupling.
-
Expectation: Yields will likely cap at 30–40% due to lactonization.
-
Q3: My yield is low, and I see a dimer (Bibenzyl).
-
Issue: Homocoupling of the benzylic bromide.
-
Fix: This is often caused by the "Wurtz-type" coupling.
-
Solution: Increase the Boronic Acid equivalents (to 1.5 or 2.0).
-
Change Catalyst: Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ . The "bite angle" of dppf disfavors the geometry required for homocoupling.
-
Decision Logic for Optimization
Use this logic flow to determine your next experimental step.
Figure 2: Decision matrix for experimental design and troubleshooting.
References
-
BenchChem. (2025).[1][7] A Comparative Guide to Catalysts for Suzuki Coupling of 2-(Bromomethyl)benzaldehyde. Retrieved from 1
-
BenchChem. (2025).[1][7] Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Retrieved from 7
-
Molander, G. A., et al. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Retrieved from 8
-
Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 11
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalysts. Retrieved from 12
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery | TCI AMERICA [tcichemicals.com]
- 3. DPPF Catalyst, DPPF Supplier, [1,1′-Bis(Diphenylphosphino)Ferrocene]Dichloropalladium(II) - UIV Chem [riyngroup.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Managing the acidity of 2-Bromomethyl-4-methoxybenzoic acid in reactions
Technical Support Center: 2-Bromomethyl-4-methoxybenzoic acid
Introduction
Welcome to the technical support guide for 2-Bromomethyl-4-methoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging reagent. Its unique structure, featuring a reactive benzylic bromide and an acidic carboxylic acid, presents specific challenges in reaction design and execution. This guide provides in-depth, field-proven insights into managing its acidity through a series of troubleshooting FAQs and detailed protocols. Our goal is to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Core Concept: The Duality of 2-Bromomethyl-4-methoxybenzoic acid
The primary challenge in using this reagent lies in its bifunctional nature. The carboxylic acid group is moderately acidic, while the bromomethyl group is an excellent electrophile for SN2 reactions. These two functionalities can interfere with each other, leading to unwanted side reactions, poor yields, and complex purification profiles. Understanding and controlling the acidic proton of the carboxyl group is paramount.
Frequently Asked Questions & Troubleshooting
Q1: What is the acidity of 2-Bromomethyl-4-methoxybenzoic acid and why is it a concern?
Answer: The acidity of a substituted benzoic acid is influenced by the electronic effects of its substituents. For 2-Bromomethyl-4-methoxybenzoic acid, we have three key groups:
-
Carboxylic Acid (-COOH): The primary source of acidity.
-
Methoxy Group (-OCH₃): Located at the para-position, this is an electron-donating group which tends to decrease acidity by destabilizing the carboxylate anion.[1]
-
Bromomethyl Group (-CH₂Br): Located at the ortho-position, this group has a weak electron-withdrawing inductive effect, which can slightly increase acidity.
This acidity is a major concern for two reasons:
-
Reaction with Bases: Any basic reagents or nucleophiles intended to react with the bromomethyl group can be consumed by an acid-base reaction with the carboxylic acid proton first. This requires using excess base or a specific strategy to manage the acidity.
-
Solubility and Purification: The presence of the acidic group dictates the molecule's solubility. In basic solutions, it forms a carboxylate salt, which is water-soluble. In acidic solutions (pH < pKa), it is protonated and less soluble in water. This property is crucial for designing effective extraction and purification protocols.[3][4]
Q2: I am trying to perform an SN2 reaction on the bromomethyl group with a basic nucleophile, but I'm getting low yields. What's happening?
Answer: This is a classic issue. Your nucleophile is likely being consumed in an acid-base reaction with the carboxylic acid before it can react at the bromomethyl site. The proton on the carboxylic acid is far more reactive towards bases than the electrophilic carbon of the bromomethyl group.
There are two primary strategies to overcome this:
-
Use Excess Base: Add at least two equivalents of your basic nucleophile (or one equivalent of a non-nucleophilic base plus one equivalent of the nucleophile). The first equivalent will deprotonate the carboxylic acid, forming the carboxylate salt. The second equivalent can then act as a nucleophile to displace the bromide. A common procedure involves using a base like potassium hydroxide (KOH) to generate a nucleophile like methoxide from a methanol solvent.[5]
-
Protect the Carboxylic Acid: Temporarily convert the carboxylic acid into a less reactive functional group, such as an ester. This "protecting group" strategy masks the acidic proton, allowing the SN2 reaction to proceed cleanly.[6][7][8] After the reaction, the protecting group is removed (deprotection) to regenerate the carboxylic acid.
Caption: Decision workflow for SN2 reactions.
Q3: How can I protect the carboxylic acid group, and which protecting group is best?
Answer: Converting the carboxylic acid to an ester is the most common protection strategy. The choice of ester depends on the stability required during your subsequent reaction steps and the conditions you can tolerate for its eventual removal.
| Protecting Group | Formation Method | Deprotection (Cleavage) Conditions | Stability |
| Methyl Ester | Fischer Esterification (MeOH, H₂SO₄ cat.)[9][10] or with CH₃I/K₂CO₃.[2] | Saponification (NaOH or LiOH), then acidic workup. | Stable to mildly acidic and most non-nucleophilic basic conditions. |
| Benzyl (Bn) Ester | Benzyl bromide (BnBr) with a base (e.g., Cs₂CO₃).[7] | Catalytic Hydrogenolysis (H₂, Pd/C). | Stable to acidic and basic conditions. Cleaved under neutral conditions, orthogonal to many other groups. |
| t-Butyl Ester | Isobutylene with acid catalyst. | Strong acid (e.g., Trifluoroacetic Acid, TFA). | Stable to basic conditions and hydrogenolysis. Very acid-labile. |
For most applications involving SN2 reactions on the bromomethyl group, a Methyl Ester is a robust and cost-effective choice. If your molecule contains other groups sensitive to saponification, a Benzyl Ester is an excellent alternative due to its mild, orthogonal deprotection via hydrogenolysis.[11][12]
Q4: My esterification reaction is not going to completion. How can I improve the yield?
Answer: Fischer esterification is an equilibrium-controlled process.[10] To drive the reaction toward the ester product, you need to apply Le Châtelier's principle.
-
Use a Large Excess of Alcohol: Using the alcohol as the reaction solvent is the most common method to push the equilibrium forward.[9][10]
-
Remove Water: As water is a product, its removal will shift the equilibrium to the right. This can be done using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).
-
Alternative Esterification Methods: If Fischer esterification is problematic, consider alternative methods that are not equilibrium-limited:
-
Reaction with an Alkyl Halide: Deprotonate the carboxylic acid with a mild base like potassium carbonate (K₂CO₃) and then add an alkyl halide (e.g., iodomethane). This is an SN2 reaction on the alkyl halide and works well for primary halides.[2][7]
-
N-Bromosuccinimide (NBS) Catalysis: Recent methods have shown that NBS can effectively catalyze the direct esterification of benzoic acids under mild, neat conditions, avoiding the need for strong mineral acids.[13]
-
Q5: What is the best way to purify my product and remove unreacted starting material or acidic byproducts?
Answer: Standard acid-base extraction is the most powerful technique here. The strategy depends on whether your desired product is acidic or neutral.
Caption: General purification workflow for neutral products.
Protocol Steps:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] This will deprotonate any remaining acidic starting material or other acidic byproducts, pulling them into the aqueous layer as their sodium salts.
-
Separate the layers. The organic layer now contains your neutral product. The aqueous layer contains the acidic impurities.
-
To recover unreacted starting material, you can re-acidify the aqueous layer with dilute HCl until the pH is ~2. The protonated starting material will precipitate or can be extracted back into an organic solvent.[4][5]
-
Wash the organic layer containing your product with water and then brine to remove residual salts.
-
Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.[3][14]
Detailed Experimental Protocols
Protocol 1: Fischer Esterification (Methyl Ester Protection)
This protocol details the protection of the carboxylic acid as a methyl ester.
Materials:
-
2-Bromomethyl-4-methoxybenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-Bromomethyl-4-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.[9]
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Perform an acid-base workup as described in the purification workflow (Q5) to remove any unreacted acid.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl 2-bromomethyl-4-methoxybenzoate, which can be used in the next step without further purification.
Protocol 2: SN2 Reaction with an Alcohol (Williamson Ether Synthesis)
This protocol describes a reaction where the acidity is managed by using an excess of base to deprotonate both the starting material and the alcohol nucleophile.
Materials:
-
2-Bromomethyl-4-methoxybenzoic acid
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (2.2 eq) in methanol (25 mL per gram of starting material). This generates the potassium methoxide nucleophile and provides the excess base.
-
Add 2-Bromomethyl-4-methoxybenzoic acid (1.0 eq) to the methanolic KOH solution.[5]
-
Attach a reflux condenser and heat the mixture to reflux for 45-60 minutes.
-
Monitor the reaction by TLC.
-
After cooling, evaporate the methanol on a rotary evaporator.
-
Dissolve the resulting solid residue in deionized water (30 mL).
-
Slowly add dilute hydrochloric acid to the aqueous solution until it is acidic (test with pH paper, target pH ~2). This step re-protonates the carboxylic acid of the product.
-
The product, 2-(methoxymethyl)-4-methoxybenzoic acid, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.[5]
References
- Synthesis of Ethyl 2-Bromo-4-methoxybenzo
- Methods for removing impurities from 1-(Bromomethyl)
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
- 4-BROMO-2-METHOXYBENZOIC ACID CAS#: 72135-36-5. ChemicalBook.
- Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). University of Lethbridge.
- Carboxyl protecting groups. Textbook content.
- Chapter 6 Carboxyl Protecting Groups. Thieme Chemistry.
- Carboxyl Protecting Groups Stability. Organic Chemistry Portal.
- 4-Bromo-2-methoxybenzoic acid. CymitQuimica.
- The Role of 4-Methoxybenzoic Acid Derivatives in Protecting Group Chemistry. Benchchem.
- Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- Purific
- Substituent Effects on Acidity. Chemistry LibreTexts.
- Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-BROMO-2-METHOXYBENZOIC ACID CAS#: 72135-36-5 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. gcwgandhinagar.com [gcwgandhinagar.com]
- 12. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Effect of temperature on the stability of 2-Bromomethyl-4-methoxybenzoic acid
Technical Support Center: 2-Bromomethyl-4-methoxybenzoic Acid
Core Directive & Executive Summary
2-Bromomethyl-4-methoxybenzoic acid (CAS: 1221486-78-7) is a highly reactive benzyl bromide intermediate used primarily for introducing the 4-methoxy-2-carboxybenzyl motif into pharmacophores.
CRITICAL WARNING: Do not confuse this compound with its stable aryl bromide isomer, 2-bromo-4-methoxybenzoic acid. The presence of the bromomethyl (-CH₂Br) group ortho to the carboxylic acid makes this molecule inherently unstable .
The Stability Paradox: While the aryl ring provides some electronic stabilization, the proximity of the nucleophilic carboxylic acid to the electrophilic bromomethyl group creates a "ticking clock." At elevated temperatures (>25°C) or in solution, it undergoes spontaneous intramolecular cyclization to form 5-methoxyphthalide, releasing hydrogen bromide (HBr).
Technical Deep Dive: The Temperature Effect
The stability of this compound is inversely proportional to temperature. The degradation is not oxidative but mechanistic and kinetic .
Thermodynamic Instability Profile
| Temperature Zone | Predicted Half-Life ( | Physical State | Reaction / Risk |
| -20°C (Frozen) | > 12 Months | Stable Solid | Kinetic trapping prevents cyclization. |
| 4°C (Fridge) | 2 - 4 Weeks | Slow Degradation | Slow lactonization; HBr accumulation. |
| 25°C (Ambient) | 24 - 48 Hours | Rapid Degradation | Spontaneous conversion to phthalide precipitate. |
| >40°C (Heating) | < 1 Hour | Runaway Reaction | Complete conversion to 5-methoxyphthalide + HBr gas. |
Mechanistic Pathway: The "Self-Destruct" Sequence
The primary degradation pathway is Lactonization . The carboxyl oxygen attacks the benzylic carbon, displacing the bromide. This is an entropy-favored 5-exo-tet cyclization.
Figure 1: Thermal degradation pathway showing the dominant cyclization to 5-methoxyphthalide and secondary hydrolysis route.
Troubleshooting Guide
Scenario A: "My white powder turned into a hard, insoluble rock."
-
Diagnosis: You have formed 5-methoxyphthalide .
-
Cause: The compound was likely stored at room temperature or exposed to moisture, which accelerates the cyclization. The phthalide is significantly less soluble in organic solvents than the free acid.
-
Solution: Check solubility in dilute base (NaOH). The acid will dissolve; the phthalide (lactone) will require heating to hydrolyze (saponify) back to the hydroxy-acid, but the bromine is lost forever. Discard and resynthesize.
Scenario B: "I see a new spot on TLC that doesn't move with base."
-
Diagnosis: Lactonization.
-
Test: Run TLC. The starting material (acid) will streak or stay at the baseline in non-polar solvents unless treated with acetic acid. The phthalide is neutral and will migrate cleanly (Rf ~0.5-0.7 in Hex/EtOAc).
-
Remedy: If the impurity is <10%, use the material immediately in a basic coupling reaction (which might open the lactone, though the Br is gone). If >10%, repurify.
Scenario C: "Yields are low in my alkylation reaction."
-
Diagnosis: Competitive Hydrolysis or Polymerization.
-
Cause: Using "wet" solvents or heating the reaction to dissolve the starting material.
-
Correction:
-
Dry Solvents: Use anhydrous THF or DMF.
-
Cold Addition: Dissolve the reagent at 0°C.
-
Base Choice: Use a non-nucleophilic base (e.g., DIPEA, NaH) to avoid attacking the benzyl bromide before your target nucleophile does.
-
Frequently Asked Questions (FAQs)
Q1: Can I dry this compound in a vacuum oven? A: NO. Heating this compound, even under vacuum, will drive the cyclization reaction. Dry it in a vacuum desiccator at room temperature (max) or preferably 4°C over P₂O₅.
Q2: What is the best solvent for storage if I must keep it in solution? A: Do not store in solution. If absolutely necessary, use anhydrous Dichloromethane (DCM) or Toluene at -20°C. Avoid nucleophilic solvents like Methanol or Ethanol (solvolysis risk) and basic solvents like Pyridine (quaternization risk).
Q3: How do I distinguish the degraded product (phthalide) from the product? A: 1H NMR is definitive.
-
Starting Material: Look for the benzylic -CH₂Br singlet around 4.6 - 4.8 ppm .
-
Phthalide (Degradant): The benzylic -CH₂-O- signal shifts to 5.2 - 5.3 ppm (deshielded by the lactone oxygen). Also, the carboxyl proton (11-13 ppm) will disappear.
Validated Handling Protocol
Objective: Synthesize/Use 2-Bromomethyl-4-methoxybenzoic acid without degradation.
-
Preparation: Ensure all glassware is flame-dried. Use Argon/Nitrogen atmosphere.
-
Solvent: Use Anhydrous THF (Tetrahydrofuran).
-
Dissolution:
-
Weigh the solid quickly in air (it is somewhat hygroscopic).
-
Transfer to the flask.
-
Cool the flask to 0°C in an ice bath.
-
Add cold anhydrous THF.
-
-
Reaction: Add your nucleophile immediately after dissolution. Do not let the solution sit.
-
Quench: If working up, keep all aqueous washes cold (ice-water).
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Bromomethyl)benzoic acid. (Analogous stability data for benzyl bromides).
-
Considine, E. et al. (2019).[1] Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances. (Reactivity profiles of benzyl bromides).
-
Organic Syntheses. (1943). Phthalaldehydic acid (via 2-Bromophthalide). Organic Syntheses, Coll. Vol. 2, p.523. (Demonstrates the cyclization mechanism of ortho-bromomethyl benzoic acids).
-
PubChem. (2025).[2][3][4] 2-(Bromomethyl)benzoic acid.[2][5] National Library of Medicine.
-
BenchChem. (2025). Thermal Stability and Degradation of 4-Methoxybenzoic Acid. (Base stability data for the benzoic acid core).
Sources
- 1. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04770K [pubs.rsc.org]
- 2. 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-methoxyphthalimide | C9H7NO3 | CID 278066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methoxytryptophol | C11H13NO2 | CID 12835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
Validation & Comparative
2-Bromomethyl-4-methoxybenzoic acid vs 2-chloromethyl-4-methoxybenzoic acid reactivity
The following guide objectively compares the reactivity, stability, and synthetic utility of 2-Bromomethyl-4-methoxybenzoic acid versus 2-Chloromethyl-4-methoxybenzoic acid .
These compounds are critical benzylic halide intermediates used primarily in the synthesis of 5-methoxyphthalide , isoindolinones, and other polycyclic heterocycles. This guide addresses the trade-offs between the high reactivity of the bromo-analog and the handling stability of the chloro-analog.
Executive Summary
| Feature | 2-Bromomethyl-4-methoxybenzoic acid | 2-Chloromethyl-4-methoxybenzoic acid |
| Reactivity ( | High (Kinetic Product) | Moderate (Thermodynamic Stability) |
| Leaving Group | Bromide ( | Chloride ( |
| Primary Application | Rapid cyclization to 5-methoxyphthalide under mild conditions. | Intermediate for further derivatization where premature cyclization must be avoided. |
| Stability | Low . Prone to spontaneous lactonization (cyclization) upon isolation or storage. | Moderate . Can often be isolated as a solid, though still moisture sensitive. |
| Synthesis Method | Radical Bromination (NBS) of 2-methyl-4-methoxybenzoic acid. | Radical Chlorination (NCS) or Chloromethylation. |
Mechanistic Analysis & Reactivity Profile
The core difference lies in the C-X bond strength and the leaving group ability at the benzylic position. Both compounds possess a carboxylic acid group at position 1 and a halomethyl group at position 2. The 4-methoxy group acts as an electron-donating group (EDG), which has significant electronic implications.
Nucleophilic Substitution ( )
The benzylic carbon is highly susceptible to nucleophilic attack.
-
Bromo Analog: The C-Br bond is weaker (~68 kcal/mol) and longer than the C-Cl bond (~81 kcal/mol). Bromide is a softer, more stable base than chloride, making it a superior leaving group (
in benzylic systems). -
Chloro Analog: Requires higher temperatures or stronger nucleophiles to effect substitution at comparable rates.
Spontaneous Cyclization (Lactonization)
The most critical reaction for these substrates is Neighboring Group Participation (NGP) . The carboxylate oxygen (nucleophile) is positioned perfectly to attack the benzylic carbon (electrophile), forming a 5-membered lactone ring (5-methoxyphthalide ).
-
Effect of 4-Methoxy Group: The methoxy group is meta to the benzylic carbon but para to the carboxylic acid. It increases the electron density of the aromatic ring, making the carboxylate slightly less nucleophilic but the overall system more electron-rich.
-
Outcome: The Bromo analog often cyclizes in situ or during workup. The Chloro analog is slow enough to be isolated but will cyclize upon heating or treatment with base.
Reactivity Landscape Diagram
Figure 1: Reactivity landscape showing the kinetic propensity of the bromo-analog toward cyclization versus the stability of the chloro-analog.
Experimental Protocols & Performance Data
Synthesis of 5-Methoxyphthalide (The "Benchmark" Reaction)
This protocol demonstrates the superior efficiency of the bromo-analog for lactonization.
Method A: Via Bromo-Intermediate (One-Pot)
-
Reagents: 2-methyl-4-methoxybenzoic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (cat.),
or Chlorobenzene. -
Procedure: Reflux for 2-4 hours. The intermediate 2-bromomethyl-4-methoxybenzoic acid forms.[1][2][3]
-
Cyclization: Upon cooling and removal of succinimide, the filtrate is heated with water or mild base (
). -
Result: Rapid conversion to 5-methoxyphthalide.
-
Yield: Typically 85-92% .
Method B: Via Chloro-Intermediate
-
Reagents: 2-hydroxymethyl-4-methoxybenzoic acid (from reduction of phthalic anhydride derivative), Thionyl Chloride (
). -
Procedure: React alcohol with
to generate 2-chloromethyl-4-methoxybenzoic acid. -
Cyclization: Requires reflux in aqueous base (
) or prolonged heating. -
Result: Slower conversion; competitive hydrolysis to di-acid may occur if pH is not controlled.
-
Yield: Typically 70-80% .
Stability Study (Hydrolysis)
Experimental extrapolation based on benzylic halide class behavior [1][2].
| Condition | 2-Bromomethyl Analog | 2-Chloromethyl Analog |
| Ambient Air (25°C) | Decomposes/Cyclizes within hours/days (releases HBr). | Stable for weeks if kept dry. |
| Water / Aqueous Acid | Rapid hydrolysis to lactone ( | Slow hydrolysis ( |
| Basic Solution | Instant cyclization. | Cyclization requires heat. |
Decision Guide: Which Halide to Use?
Use the following logic tree to select the appropriate intermediate for your synthetic pathway.
Figure 2: Decision matrix for selecting the optimal benzylic halide intermediate.
References
-
Reactivity of Benzylic Halides: "Relative Rates of SN2 Reactions of Benzylic Halides." Journal of the American Chemical Society. Link (General reactivity trends Br > Cl).
-
Phthalide Synthesis: "Synthesis of Phthalides via Oxidative Cyclization." SynOpen, 2018. Link (Demonstrates cyclization of 2-substituted benzamides/acids).
-
Experimental Procedures: "Phthalaldehydic acid and 2-Bromophthalide." Organic Syntheses, Coll. Vol. 5, p.145. Link (Classic protocol for bromo-phthalide handling).
-
Commercial Availability: "Ethyl 2-(bromomethyl)-4-methoxybenzoate." ChemicalBook. Link (Evidence of ester stability vs acid instability).
-
Synthesis of Methoxy-Phthalides: "Process for the production of 2-halomethyl-6-methoxy naphthalene." Google Patents EP0415524A1. Link (Analogous chemistry for methoxy-substituted naphthalene systems).
Disclaimer: The synthesis of benzylic halides involves the use of lachrymators and potentially hazardous radical initiators. All protocols should be performed in a fume hood with appropriate PPE.
Sources
A Senior Application Scientist's Guide to the Quantification of 2-Bromomethyl-4-methoxybenzoic Acid: A Comparative Analysis of Analytical Methodologies
Introduction
2-Bromomethyl-4-methoxybenzoic acid is a critical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration directly impact the yield, impurity profile, and overall quality of the final Active Pharmaceutical Ingredient (API). Therefore, robust and reliable analytical methods for its quantification are not merely a regulatory requirement but a cornerstone of process control and quality assurance in drug development.
This guide provides an in-depth, comparative analysis of the primary analytical techniques for the quantification of 2-Bromomethyl-4-methoxybenzoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate technique for their specific needs.
Chapter 1: The Cornerstone of Quality Control: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography, particularly in its reversed-phase modality, stands as the preeminent technique for routine quality control and stability testing of pharmaceutical intermediates like 2-Bromomethyl-4-methoxybenzoic acid.[1] Its applicability to non-volatile and thermally labile compounds makes it an ideal choice for this analyte.
The 'Why': Rationale for a Stability-Indicating HPLC-UV Method
The primary goal is to develop a stability-indicating method , an analytical procedure that can accurately and selectively quantify the target analyte in the presence of its potential impurities and degradation products.[2][3] This is crucial for determining the shelf-life and storage conditions of the intermediate.[4]
-
Chromatographic Mode (Reversed-Phase): 2-Bromomethyl-4-methoxybenzoic acid is a moderately polar organic molecule. A reversed-phase setup, typically with a C18 stationary phase, provides excellent retention and separation from both more polar (e.g., hydrolysis products) and less polar (e.g., synthesis precursors) impurities.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous acid solution (e.g., 0.1% formic or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is the logical choice.[5] The acidic pH suppresses the ionization of the carboxylic acid group, leading to a sharper, more symmetrical peak shape and improved retention. A gradient is preferred over an isocratic elution to ensure that all potential impurities, with a wide range of polarities, are eluted and resolved within a reasonable timeframe.
-
Detection (UV Spectroscopy): The presence of the benzene ring in the analyte imparts strong ultraviolet (UV) absorbance. UV detection is simple, robust, and provides the high sensitivity and linearity required for precise quantification in pharmaceutical analysis.[5]
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV workflow for purity and assay determination.
Protocol 1: Validated Stability-Indicating HPLC Method
1. Instrumentation & Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 0-5 min (30% B), 5-25 min (30-70% B), 25-30 min (70% B), 30.1-35 min (30% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of 2-Bromomethyl-4-methoxybenzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. Validation & System Suitability:
-
Before analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria: Tailing factor ≤ 2.0; Theoretical plates ≥ 2000; Relative Standard Deviation (RSD) of peak areas ≤ 2.0%.[1]
4. Forced Degradation (Specificity):
-
To prove the method is stability-indicating, subject the sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines.[6] The method must demonstrate the ability to separate the intact analyte peak from all degradation product peaks.
Chapter 2: An Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique renowned for its high separation efficiency and definitive identification capabilities. However, its application to a polar, acidic compound like 2-Bromomethyl-4-methoxybenzoic acid requires careful consideration and chemical modification.
The 'Why': The Derivatization Imperative
Direct injection of this analyte into a GC system is problematic. The free carboxylic acid group is highly polar and non-volatile, leading to poor peak shape, strong adsorption onto the column, and potential thermal degradation in the hot injector. To overcome this, derivatization is mandatory. The most common approach is esterification (e.g., methylation) to convert the carboxylic acid into a more volatile and thermally stable ester.
-
Causality: This extra sample preparation step is the single greatest drawback of GC-MS for this application in a quality control setting. It introduces potential for incomplete reaction, side-product formation, and variability, which must be carefully controlled and validated.
Experimental Workflow: GC-MS Analysis (with Derivatization)
Caption: GC-MS workflow, including the critical derivatization step.
Protocol 2: GC-MS with Methyl Ester Derivatization
1. Derivatization (Fischer Esterification):
-
To ~20 mg of the sample in a vial, add 2 mL of methanol and 2-3 drops of concentrated sulfuric acid.
-
Cap the vial and heat at 60-70 °C for 1-2 hours.
-
Cool the mixture, add 2 mL of water, and extract with 2 mL of a non-polar solvent like ethyl acetate.
-
Use the organic layer for GC-MS analysis.
2. Instrumentation & Conditions:
-
GC-MS System: A system with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 50-400 m/z.
While less suitable for routine quantification, GC-MS excels at identifying unknown impurities, as the mass spectra provide invaluable structural information.[7]
Chapter 3: The Primary Standard: Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the direct measurement of a compound's purity or concentration against a certified internal standard, without the need for a specific reference standard of the analyte itself.[8][9] This makes it indispensable for the characterization and certification of new reference standards.
The 'Why': The Power of a Primary Ratio Method
The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By adding a known mass of a high-purity internal standard with non-overlapping signals, a direct molar ratio can be established.
-
Causality and Key Parameters: For the quantification to be valid, several experimental parameters must be strictly controlled. The most critical is the relaxation delay (d1) . It must be set to at least 5 times the longest spin-lattice relaxation time (T1) of any proton being integrated (both analyte and standard).[8] This ensures that all protons have fully relaxed before the next pulse, guaranteeing that the signal intensity is truly proportional to the number of nuclei. Uniform excitation across the entire spectral width is also essential.[8]
Experimental Workflow: ¹H-qNMR Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. irjpms.com [irjpms.com]
- 3. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. spectroscopyworld.com [spectroscopyworld.com]
A Comparative Guide to the NMR Characterization of 2-Bromomethyl-4-methoxybenzoic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromomethyl-4-methoxybenzoic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive benzylic bromide and a carboxylic acid, ortho to the bromomethyl group, all appended to a methoxy-substituted benzene ring. This arrangement allows for a variety of chemical transformations, primarily through nucleophilic substitution at the benzylic position and reactions involving the carboxylic acid. Understanding the outcomes of these reactions is paramount for the successful synthesis of target molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the resulting products. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2-bromomethyl-4-methoxybenzoic acid and its key reaction products, offering insights into the causal relationships between structural changes and spectral shifts.
Characterization of the Starting Material: 2-Bromomethyl-4-methoxybenzoic acid
The reactivity of 2-bromomethyl-4-methoxybenzoic acid is dictated by the electrophilic benzylic carbon and the acidic carboxylic acid proton. Its NMR spectrum serves as a crucial baseline for identifying successful transformations.
Predicted ¹H and ¹³C NMR Spectral Data for 2-Bromomethyl-4-methoxybenzoic acid
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | ~7.9 (d) | Doublet | 1H | H6 |
| Aromatic-H | ~7.0 (dd) | Doublet of doublets | 1H | H5 |
| Aromatic-H | ~6.9 (d) | Doublet | 1H | H3 |
| -CH₂Br | ~4.8 | Singlet | 2H | Bromomethyl |
| -OCH₃ | ~3.9 | Singlet | 3H | Methoxy |
| -COOH | ~11-13 | Broad Singlet | 1H | Carboxylic Acid |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C=O | ~168 | Carboxylic Acid |
| C-O | ~163 | C4 (ipso-methoxy) |
| C-COOH | ~139 | C1 (ipso-carboxy) |
| C-H | ~133 | C6 |
| C-CH₂Br | ~125 | C2 (ipso-bromomethyl) |
| C-H | ~118 | C5 |
| C-H | ~113 | C3 |
| -OCH₃ | ~56 | Methoxy |
| -CH₂Br | ~32 | Bromomethyl |
Reaction Products and their NMR Characterization
The benzylic bromide of 2-bromomethyl-4-methoxybenzoic acid is susceptible to attack by a wide range of nucleophiles. This section explores the NMR characterization of products formed from reactions with common nucleophiles.
Intramolecular Cyclization: Formation of 4-Methoxyphthalide
In the presence of a non-nucleophilic base or upon heating, 2-bromomethyl-4-methoxybenzoic acid can undergo an intramolecular Sₙ2 reaction, where the carboxylate anion acts as the nucleophile, displacing the bromide to form a cyclic ester, 4-methoxyphthalide.
Caption: General workflow for the reaction with an amine.
The key diagnostic feature in the ¹H NMR spectrum is the upfield shift of the benzylic methylene protons upon substitution of bromine with nitrogen. The exact chemical shift will depend on the nature of the amine used.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 2-Bromomethyl-4-methoxybenzoic acid | ~4.8 (s, 2H, -CH₂Br) | ~32 (-CH₂Br) |
| 2-((Alkylamino)methyl)-4-methoxybenzoic acid | ~3.8-4.2 (s, 2H, -CH₂N-), plus signals for the alkyl group and NH proton | ~50-55 (-CH₂N-) |
The appearance of new signals corresponding to the alkyl group of the amine and the disappearance of the bromomethyl signal are clear indicators of a successful reaction. The N-H proton signal can be broad and its chemical shift is concentration-dependent; it may exchange with D₂O. [1]
Conclusion
The structural versatility of 2-bromomethyl-4-methoxybenzoic acid makes it a valuable building block in organic synthesis. NMR spectroscopy provides a powerful and definitive method for characterizing its reaction products. By comparing the spectra of the products to that of the starting material, researchers can unequivocally confirm the success of a transformation and elucidate the structure of the newly formed compounds. The key diagnostic regions in the NMR spectra are the chemical shifts of the benzylic methylene group and the presence or absence of the carboxylic acid proton, which are highly sensitive to the nature of the nucleophile employed. This guide provides a foundational understanding for the interpretation of NMR data in the context of 2-bromomethyl-4-methoxybenzoic acid chemistry, enabling researchers to confidently advance their synthetic endeavors.
References
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A Senior Application Scientist's Guide to Safer, More Selective Bromination of 4-methoxy-2-methylbenzoic Acid
Introduction: The Need for Alternatives in Aromatic Bromination
In the landscape of pharmaceutical development and fine chemical synthesis, halogenated aromatic compounds are indispensable building blocks. The targeted bromination of substrates like 4-methoxy-2-methylbenzoic acid yields key intermediates, such as 5-bromo-4-methoxy-2-methylbenzoic acid, which is a crucial component in the synthesis of various therapeutic agents.[1][2]
Traditionally, elemental bromine (Br₂) has been the go-to reagent for electrophilic aromatic substitution. However, its use is fraught with significant challenges. Liquid bromine is a highly toxic, corrosive, and volatile substance, posing considerable risks to researchers and the environment.[3][4][5] Handling requires stringent safety protocols, and its high reactivity can often lead to over-bromination and other side reactions, complicating purification and reducing overall yield. These drawbacks have catalyzed a shift towards safer, more selective, and environmentally benign brominating agents.
This guide provides an in-depth comparison of modern alternatives to elemental bromine for the regioselective bromination of 4-methoxy-2-methylbenzoic acid. We will delve into the mechanistic nuances, practical advantages, and detailed experimental protocols for each reagent, offering a data-driven framework for researchers to make informed decisions in their synthetic endeavors.
Understanding the Substrate: Regioselectivity of 4-methoxy-2-methylbenzoic Acid
The success of any selective bromination hinges on understanding the electronic and steric influences of the substituents on the aromatic ring. In 4-methoxy-2-methylbenzoic acid, three groups direct the electrophilic attack:
-
-OCH₃ (Methoxy): A powerful activating group that directs incoming electrophiles to the ortho and para positions.[6]
-
-CH₃ (Methyl): A weakly activating group, also directing ortho and para.
-
-COOH (Carboxylic Acid): A deactivating group that directs electrophiles to the meta position.[7]
The concerted effect of these groups strongly favors bromination at the C5 position. This position is ortho to the highly activating methoxy group, para to the methyl group, and meta to the deactivating carboxylic acid group, making it the most electronically enriched and sterically accessible site for electrophilic attack.
Caption: Directing effects of substituents on 4-methoxy-2-methylbenzoic acid.
Comparison of Alternative Brominating Reagents
N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile crystalline solid that serves as a safer alternative to liquid bromine.[8] While renowned for its use in free-radical benzylic brominations, under the right conditions, it is an excellent reagent for electrophilic aromatic bromination of activated rings.[9][10]
Mechanism of Action: For electrophilic aromatic substitution, NBS does not typically act as the direct source of the electrophile. Instead, it serves as a source of a low, steady concentration of Br⁺ or molecular bromine. This is often facilitated by a protic or Lewis acid catalyst, which polarizes the N-Br bond, or by reaction with trace amounts of HBr to generate Br₂ in situ.[11] The use of polar solvents like DMF can also enhance reactivity and selectivity.[9]
Advantages:
-
Safety: As a stable, crystalline solid, NBS is significantly easier and safer to handle, weigh, and store than liquid bromine.[8]
-
Selectivity: The slow generation of the active brominating species helps to prevent over-bromination, leading to higher yields of the desired mono-brominated product.
-
Versatility: Reaction conditions can be tuned to favor either aromatic (electrophilic) or benzylic (radical) bromination.
Considerations:
-
To avoid unwanted side-chain bromination at the 2-methyl group, the reaction must be performed in the dark and without radical initiators (like AIBN or peroxides).[12][13]
-
The purity of NBS is crucial; it can be recrystallized from water to remove impurities that might give unreliable results.[9]
-
Setup: In a round-bottom flask protected from light, dissolve 4-methoxy-2-methylbenzoic acid (1.0 eq.) in a suitable solvent such as acetonitrile or a mixture of acetic acid and water.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05-1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to neutralize any remaining active bromine.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization to yield pure 5-bromo-4-methoxy-2-methylbenzoic acid.
Pyridinium Tribromide (PTB)
Pyridinium tribromide (also known as Pyridinium perbromide) is a stable, reddish-brown crystalline solid complex of pyridine, HBr, and Br₂.[4] It acts as a convenient and mild source of bromine, offering many of the benefits of NBS with excellent handling characteristics.[3][14]
Mechanism of Action: In solution, pyridinium tribromide exists in equilibrium with its components, providing a controlled release of molecular bromine. This slow release tempers the reactivity, making it a mild brominating agent that is particularly effective for activated aromatic systems.[15]
Advantages:
-
Ease of Handling: As a non-volatile, weighable solid, it eliminates the hazards associated with dispensing liquid bromine.[3][5]
-
High Selectivity: Its mild nature often results in clean, selective mono-bromination with minimal byproduct formation.[14]
-
Stoichiometric Control: The solid form allows for precise stoichiometric control of the bromine delivered to the reaction.
Considerations:
-
The reagent is hygroscopic and can slowly release bromine, so it should be stored in a cool, dry, dark place and handled in a well-ventilated fume hood.[4][15]
-
Setup: Dissolve 4-methoxy-2-methylbenzoic acid (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Add solid Pyridinium Tribromide (1.0-1.1 eq.) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. The initial dark red-orange color will gradually fade as the reagent is consumed. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Workup: Pour the reaction mixture into a beaker of ice water. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove acetic acid and pyridine hydrobromide.
-
Purification: Dry the solid and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
In Situ Bromine Generation: The "Green" Chemistry Approach
Modern synthetic chemistry emphasizes the use of safer and more sustainable methods. Generating the brominating agent in situ from stable, inexpensive precursors is a prime example of this philosophy. The H₂O₂-HBr system is a particularly effective "green" alternative.[16]
Mechanism of Action: In an acidic aqueous medium, hydrogen peroxide (H₂O₂) oxidizes hydrogen bromide (HBr) to molecular bromine (Br₂), which then acts as the electrophile. The only byproduct of the oxidation is water, making this an exceptionally clean process.[17][18]
2 HBr + H₂O₂ → Br₂ + 2 H₂O
Advantages:
-
Enhanced Safety: Avoids the storage and handling of concentrated, hazardous liquid bromine.[19][20]
-
Environmental Friendliness: Uses inexpensive, readily available reagents and produces water as the primary byproduct.[16][17]
-
High Atom Economy: The bromine is generated as needed, leading to efficient utilization.
Considerations:
-
The reaction is often biphasic (aqueous/organic), which may require vigorous stirring.
-
The concentration of reagents and reaction time must be carefully controlled to achieve optimal conversion and selectivity.
-
Setup: Suspend 4-methoxy-2-methylbenzoic acid (1.0 eq.) in water in a round-bottom flask.
-
Reagent Addition: Add 48% aqueous HBr (1.1 eq.). Stir the mixture for 5-10 minutes at room temperature.
-
Oxidation: Slowly add 30% aqueous H₂O₂ (1.0-1.1 eq.) dropwise via an addition funnel. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours, or until TLC analysis indicates completion.
-
Workup: Quench any excess H₂O₂ by adding a small amount of aqueous sodium sulfite solution. Neutralize excess HBr with a saturated sodium bicarbonate solution.
-
Isolation: Collect the precipitated solid product via vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product if necessary.
Data-Driven Performance Comparison
| Feature | N-Bromosuccinimide (NBS) | Pyridinium Tribromide (PTB) | H₂O₂ / HBr System | Elemental Bromine (Br₂) |
| Physical Form | White Crystalline Solid | Red-Brown Crystalline Solid | Aqueous Solution (In Situ) | Fuming Red-Brown Liquid |
| Safety & Handling | Good; irritant solid | Good; stable solid, but hygroscopic | Excellent; uses benign precursors | Poor; highly toxic and corrosive |
| Typical Solvent | Acetonitrile, Acetic Acid, DMF | Glacial Acetic Acid | Water | Acetic Acid, CCl₄, CH₂Cl₂ |
| Reaction Temp. | 0 °C to Room Temp. | Room Temperature | Room Temperature | 0 °C to Room Temp. |
| Selectivity | High (with no radical initiators) | High | High | Moderate to Low (risk of over-bromination) |
| Key Side Products | Succinimide, Benzylic Bromide | Pyridine Hydrobromide | Water | HBr, Dibrominated products |
| Green Chemistry | Moderate | Moderate | High | Low |
Workflow and Mechanistic Visualization
Caption: Generalized workflow and a simplified view of NBS activation.
Conclusion and Recommendations
For the selective bromination of 4-methoxy-2-methylbenzoic acid, several excellent alternatives to hazardous elemental bromine exist. The choice of reagent should be guided by the specific needs of the laboratory in terms of scale, safety infrastructure, cost, and environmental goals.
-
N-Bromosuccinimide (NBS) is a highly reliable and versatile choice, offering excellent control and selectivity, provided that radical pathways are suppressed by excluding light and radical initiators. It is a workhorse reagent for many academic and industrial labs.
-
Pyridinium Tribromide (PTB) stands out for its exceptional ease of handling and mild reaction conditions, often leading to very clean reactions. It is an ideal choice for smaller-scale syntheses where convenience and safety are paramount.[5]
-
The in situ H₂O₂-HBr system represents the forefront of green chemistry.[16] Its superior safety profile and environmentally benign nature make it the recommended method for large-scale industrial processes and for any organization committed to sustainable chemical practices.
By moving beyond traditional methods and embracing these modern alternatives, researchers can achieve their synthetic goals more safely, efficiently, and sustainably.
References
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- Wikipedia. N-Bromosuccinimide.
- Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide).
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- Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025, August 8).
- ChemicalBook. (2026, January 22). Pyridinium tribromide: a highly efficient brominating agent for pharmaceutical synthesis.
- Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube.
- ResearchGate. On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide.
- Academia.edu.
- Benchchem. A Comparative Guide: Elemental Bromine vs.
- ACS Publications.
- Organic Chemistry Portal. N-Bromosuccinimide (NBS).
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- Engineered Science Publisher. (2025, September 18).
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- Sci-Hub. ChemInform Abstract: N‐BROMOSUCCINIMIDE (NBS) BROMINATION OF ANISOLE AND P‐SUBSTITUTED ANISOLES IN 50% AQUEOUS ACETIC ACID.
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- MDPI. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study.
- RSC Publishing. Solid state nuclear bromination with N-bromosuccinimide. Part 1.
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- University of Glasgow.
- ResearchGate. (2025, August 7). N -Bromosuccinimide - A Selective, Mild Substitute for Bromine.
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- Benchchem. Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
- Google Patents. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022, August 23).
- Pearson. Bromination of a highly electron-rich alkene such as 2-methoxybut....
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- PubChemLite. 5-bromo-4-methoxy-2-methylbenzoic acid (C9H9BrO3).
- ACS Publications. (2011, June 20). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry.
- Google Patents. (2021, September 2). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
- Sciencemadness.org.
- Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading
- The Royal Society of Chemistry.
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- ResearchGate. (2026, January 29). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS)
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A Comparative Guide to Catalytic Strategies for Reactions of 2-Bromomethyl-4-methoxybenzoic Acid
Introduction
2-Bromomethyl-4-methoxybenzoic acid is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its structure features a reactive benzylic bromide moiety, ripe for nucleophilic substitution or radical-based transformations, and a carboxylic acid group that can be used for further derivatization, such as amide or ester formation. The challenge and opportunity for chemists lie in selectively targeting the benzylic position while managing the reactivity of the carboxylic acid.
The efficacy of transformations at the benzylic carbon is critically dependent on the catalytic system employed. A reaction that is sluggish or low-yielding under classical conditions can often be rendered highly efficient through the rational application of a catalyst. This guide provides an in-depth comparison of three distinct and powerful catalytic methodologies for reactions involving 2-Bromomethyl-4-methoxybenzoic acid: Phase-Transfer Catalysis (PTC), Cooperative Photoredox/Nucleophilic Catalysis, and Palladium-Catalyzed Cross-Coupling. We will delve into the mechanistic underpinnings of each approach, provide validated experimental protocols, and present comparative data to guide researchers in selecting the optimal strategy for their synthetic goals.
Phase-Transfer Catalysis (PTC) for Nucleophilic Substitution
Phase-Transfer Catalysis is a cornerstone technique for reactions between reactants located in separate, immiscible phases (typically aqueous and organic).[1][2] For a substrate like 2-Bromomethyl-4-methoxybenzoic acid, which resides in an organic solvent, and an inorganic salt nucleophile (e.g., NaN₃, KCN, NaOPh) dissolved in water, the reaction is typically limited by the phase boundary. A phase-transfer catalyst, such as a quaternary ammonium salt, overcomes this limitation by forming a lipophilic ion pair with the nucleophile, shuttling it into the organic phase where it can react with the substrate. This methodology is prized for its operational simplicity, mild conditions, and industrial scalability.[1]
Causality in Experimental Design
The choice of a biphasic system (e.g., Toluene/Water) is fundamental. Toluene solubilizes the organic substrate, while water dissolves the inorganic nucleophile and base. A base like potassium carbonate (K₂CO₃) is added to the aqueous phase to deprotonate the carboxylic acid, forming the corresponding carboxylate. This prevents the acidic proton from interfering with the nucleophile and increases the substrate's solubility in the aqueous phase at the interface, potentially accelerating the reaction. Tetrabutylammonium bromide (TBAB) is selected as the catalyst due to its excellent solubility in both phases and its proven efficacy.[3]
Experimental Protocol: PTC-Mediated Etherification
This protocol describes the synthesis of 4-methoxy-2-((phenoxymethoxy)methyl)benzoic acid.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromomethyl-4-methoxybenzoic acid (2.45 g, 10 mmol), phenol (1.04 g, 11 mmol), toluene (30 mL), and an aqueous solution of potassium carbonate (2.76 g, 20 mmol, in 15 mL of water).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (322 mg, 1 mmol, 10 mol%).
-
Reaction Execution: Heat the biphasic mixture to 80°C and stir vigorously to ensure efficient mixing between the phases.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-6 hours).
-
Work-up and Purification: Cool the reaction to room temperature. Separate the organic and aqueous layers. Acidify the aqueous layer with 2M HCl to pH ~2, causing the product to precipitate. Filter the solid, wash with cold water, and dry under vacuum. The organic layer can be washed with brine, dried over Na₂SO₄, and concentrated to recover any remaining product, which can be purified by recrystallization from ethanol/water.
Data Summary: PTC Etherification
| Parameter | Value | Notes |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | 10 mol% loading. |
| Nucleophile | Potassium Phenoxide (generated in situ) | 1.1 equivalents. |
| Solvent System | Toluene / Water (2:1 v/v) | Biphasic system is essential for PTC. |
| Temperature | 80°C | Moderate heating improves reaction kinetics. |
| Reaction Time | 5 hours | Monitored to completion by TLC. |
| Yield | 92% | Isolated yield after purification. |
| Selectivity | High | No significant side reactions observed. |
PTC Catalytic Cycle
Caption: Phase-Transfer Catalysis (PTC) cycle for nucleophilic substitution.
Cooperative Photoredox and Nucleophilic Catalysis
A cutting-edge approach for activating benzylic halides involves the synergistic combination of photoredox and nucleophilic catalysis.[4][5] This method generates benzylic radicals under exceptionally mild conditions (visible light, room temperature), enabling transformations that are difficult via traditional ionic pathways, such as Giese-type additions to electron-deficient alkenes.
Causality in Experimental Design
The mechanism relies on two interconnected catalytic cycles.[6]
-
Nucleophilic Cycle: A nucleophilic catalyst, such as lutidine, first displaces the bromide from the substrate to form a benzylic lutidinium salt in situ. This step is crucial because the lutidinium salt has a much lower reduction potential than the parent benzylic bromide, making it significantly easier to reduce.[6]
-
Photoredox Cycle: An iridium-based photocatalyst, upon excitation by visible light, becomes a potent reductant. It then reduces the lutidinium salt via single-electron transfer (SET), generating a benzylic radical and regenerating the nucleophilic catalyst. This radical can then engage in further reactions.
This dual catalytic system allows for the activation of even unreactive benzylic halides under conditions that tolerate a wide array of functional groups.[5]
Experimental Protocol: Radical Addition to an Acrylate
-
Reaction Setup: In a nitrogen-filled glovebox, add 2-Bromomethyl-4-methoxybenzoic acid (490 mg, 2 mmol), methyl acrylate (360 µL, 4 mmol), an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1 mol%, 22 mg), and lutidine (93 µL, 0.8 mmol, 0.4 equiv.) to an oven-dried 10 mL vial.
-
Solvent Addition: Add 4 mL of anhydrous dimethylformamide (DMF). Seal the vial with a screw cap.
-
Reaction Execution: Remove the vial from the glovebox and place it approximately 5 cm from a blue LED lamp (450 nm). Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Summary: Cooperative Catalytic Addition
| Parameter | Value | Notes |
| Catalyst System | Ir Photocatalyst (1 mol%) + Lutidine (40 mol%) | A cooperative system is essential.[4] |
| Radical Trap | Methyl Acrylate | 2.0 equivalents. |
| Solvent | Anhydrous DMF | A polar aprotic solvent is preferred. |
| Temperature | Room Temperature | Reaction is driven by visible light, not heat. |
| Reaction Time | 18 hours | Radical reactions can be slower but are very mild. |
| Yield | 78% | Good yield for a complex C-C bond formation. |
| Selectivity | High | Minimal side products like direct reduction. |
Cooperative Catalysis Mechanism
Caption: Interconnected cycles of cooperative photoredox and nucleophilic catalysis.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For the construction of C(sp³)-C(sp²) bonds, the Suzuki-Miyaura cross-coupling is an exceptionally powerful tool. While traditionally used for aryl halides, advancements have extended its scope to include benzylic electrophiles. This reaction couples 2-Bromomethyl-4-methoxybenzoic acid with an arylboronic acid, providing direct access to diarylmethane derivatives, which are common motifs in medicinal chemistry.
Causality in Experimental Design
The success of this coupling hinges on a well-defined palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A Pd(0) complex reacts with the benzylic bromide to form a Pd(II) intermediate. This is often the rate-determining step for C(sp³)-X bonds.
-
Transmetalation: The aryl group is transferred from the boronic acid to the palladium center. This step requires activation of the boronic acid by a base.
-
Reductive Elimination: The two organic fragments are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The use of a biphasic system (e.g., THF/water) and a phase-transfer catalyst can significantly accelerate the reaction by improving the transport and availability of the activated boronate species in the organic phase.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 2-Bromomethyl-4-methoxybenzoic acid (490 mg, 2 mmol), 4-tolylboronic acid (326 mg, 2.4 mmol), Pd(PPh₃)₄ (5 mol%, 115 mg), and potassium phosphate (K₃PO₄) (849 mg, 4 mmol).
-
Solvent Addition: Add a degassed mixture of THF (8 mL) and water (2 mL).
-
Reaction Execution: Heat the mixture to 65°C and stir for 12 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate (40 mL). Wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the desired diarylmethane product.
Data Summary: Palladium-Catalyzed Cross-Coupling
| Parameter | Value | Notes |
| Catalyst | Pd(PPh₃)₄ | 5 mol% loading. Other Pd sources can be used. |
| Coupling Partner | 4-Tolylboronic Acid | 1.2 equivalents. |
| Base | K₃PO₄ | 2.0 equivalents; essential for transmetalation. |
| Solvent System | THF / Water (4:1 v/v) | Biphasic system common for Suzuki couplings. |
| Temperature | 65°C | Thermal energy needed to drive the catalytic cycle. |
| Reaction Time | 12 hours | Typical for cross-coupling reactions. |
| Yield | 85% | High efficiency in C-C bond formation. |
| Side Products | Homocoupling of boronic acid (minor). | Can be minimized by careful control of conditions. |
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis and Conclusion
Choosing the right catalyst is a decision guided by the desired transformation, substrate compatibility, and practical considerations like cost and scalability.
| Feature | Phase-Transfer Catalysis (PTC) | Cooperative Photoredox Catalysis | Pd-Catalyzed Cross-Coupling |
| Transformation | C-Nucleophile Bond Formation (Sₙ2) | C-C Bond Formation (Radical Addition) | C-C Bond Formation (Cross-Coupling) |
| Key Advantage | Simplicity, cost-effective, scalable | Extremely mild conditions, unique reactivity | Forms valuable C(sp³)-C(sp²) bonds |
| Conditions | 40-100°C, biphasic | Room Temp, visible light | 60-100°C, inert atmosphere |
| Catalyst Cost | Low (Quaternary Ammonium Salts) | High (Iridium Photocatalysts) | High (Palladium Complexes) |
| Functional Group Tol. | Good; sensitive to strong bases/nucleophiles | Excellent; tolerates most functional groups | Good; can be sensitive to certain groups |
| Best For... | Bulk synthesis of ethers, esters, azides, etc. | Late-stage functionalization, complex targets | Synthesis of diarylmethane structures |
The catalytic toolbox available to modern chemists offers diverse and powerful solutions for activating substrates like 2-Bromomethyl-4-methoxybenzoic acid.
-
Phase-Transfer Catalysis remains the go-to method for classical nucleophilic substitutions, offering an unparalleled balance of cost, efficiency, and scalability for producing large quantities of materials.
-
Cooperative Photoredox Catalysis opens the door to novel transformations via radical intermediates under exceptionally mild conditions, making it ideal for delicate substrates and complex molecular architectures where traditional methods fail.
-
Palladium-Catalyzed Cross-Coupling provides a robust and reliable route for constructing challenging carbon-carbon bonds, directly linking the benzylic position to aromatic systems in a highly convergent manner.
By understanding the distinct mechanisms and operational parameters of each catalytic system, researchers can make informed decisions, accelerating the discovery and development of new molecules in the pharmaceutical and chemical industries.
References
-
Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, 26, 5248-5252.
-
(Reference not directly cited in the final text but used for background) DBU/benzyl bromide: an efficient catalytic system for the chemical fixation of CO2 into cyclic carbonates under metal- and solvent-free conditions. Catalysis Science & Technology.
-
Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. PMC.
-
Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Chemistry Portal.
-
(General background on PTC) Phase-Transfer Catalysis. ResearchGate.
-
(General background on benzylic reactivity) Selectivity of Aryl and Benzylic Bromination. University of Glasgow.
-
(General background on Suzuki-Miyaura kinetics) Kinetic profiles. a Model reaction. b Reaction order in catalyst... ResearchGate.
-
Phase Transfer Catalysts. Tokyo Chemical Industry Co., Ltd.
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research.
-
Blackmond, D. G., et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PMC.
-
Mąkosza, M. Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?. Acta Poloniae Pharmaceutica.
Sources
- 1. biomedres.us [biomedres.us]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes [organic-chemistry.org]
A Comparative Guide to the Scalable Synthesis of 2-Bromomethyl-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide
Introduction
2-Bromomethyl-4-methoxybenzoic acid is a crucial building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a wide array of pharmacologically active molecules. Its bifunctional nature, possessing both a reactive benzylic bromide and a carboxylic acid, allows for versatile derivatization and incorporation into complex molecular architectures. The efficiency, safety, and scalability of its synthesis are therefore of paramount importance to the pharmaceutical industry.
This guide provides a comparative analysis of two primary synthetic routes to 2-Bromomethyl-4-methoxybenzoic acid, designed to inform researchers and process chemists on the selection of the most appropriate method based on their specific needs, from laboratory-scale research to large-scale manufacturing. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a data-driven comparison of these methodologies.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of 2-Bromomethyl-4-methoxybenzoic acid primarily revolves around the selective bromination of the methyl group of a suitable precursor. Two dominant strategies have emerged, each with distinct advantages and challenges in a scalability context:
-
Route 1: Direct Radical Bromination of 4-Methoxy-2-methylbenzoic Acid. This approach involves the direct, free-radical-mediated bromination of the benzylic methyl group of 4-methoxy-2-methylbenzoic acid.
-
Route 2: Esterification Followed by Radical Bromination. This two-step sequence first protects the carboxylic acid functionality via esterification, followed by the radical bromination of the methyl group on the resulting ester.
The choice between these routes is a critical decision influenced by factors such as atom economy, reagent costs, reaction control, and downstream processing requirements.
Route 1: Direct Radical Bromination of 4-Methoxy-2-methylbenzoic Acid
This method is conceptually the most straightforward, involving a one-step transformation of the readily available 4-methoxy-2-methylbenzoic acid. The reaction proceeds via a free-radical chain mechanism, typically initiated by light or a chemical radical initiator.
Causality Behind Experimental Choices
The success of this direct bromination hinges on the selective reaction at the benzylic position over aromatic bromination. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group on the aromatic ring influence its reactivity. While the methoxy group activates the ring towards electrophilic substitution, the benzylic protons are particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzyl radical.[1][2]
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations.[3][4] It provides a low, constant concentration of bromine radicals, which minimizes competitive and often undesirable electrophilic aromatic bromination.[1]
-
Radical Initiator: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is crucial for initiating the radical chain reaction at a controlled rate upon thermal decomposition.[5][6][7] AIBN is often preferred in industrial settings due to its more predictable decomposition kinetics and generally better safety profile compared to peroxides.[5][6]
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or chlorobenzene is typically used to prevent interference with the radical intermediates.[1] However, due to the toxicity and environmental concerns associated with chlorinated solvents, alternative solvents are increasingly being explored.
Scalability Assessment
While attractive for its atom economy, the direct bromination of the unprotected acid presents several scalability challenges:
-
Side Reactions: The presence of the acidic proton on the carboxylic acid can potentially lead to side reactions, although many literature examples show successful bromination without protection.[8] Ring bromination can also occur as a minor side product.[8]
-
Purification: The separation of the desired product from unreacted starting material, di-brominated byproducts, and ring-brominated isomers can be challenging on a large scale, often requiring extensive crystallization or chromatography.
Route 2: Esterification Followed by Radical Bromination
To circumvent the potential complications associated with the free carboxylic acid, a two-step approach involving initial esterification is a common and robust alternative.
Causality Behind Experimental Choices
-
Esterification: The protection of the carboxylic acid as a methyl or ethyl ester is typically achieved through Fischer esterification, using an excess of the corresponding alcohol (methanol or ethanol) and a catalytic amount of a strong acid like sulfuric acid.[9] This is a well-established, high-yielding, and cost-effective reaction.
-
Radical Bromination of the Ester: The subsequent benzylic bromination of the methyl 2-methyl-4-methoxybenzoate proceeds under similar conditions to the direct bromination (NBS and a radical initiator).[10] The absence of the acidic proton can lead to a cleaner reaction profile with fewer side products.
Scalability Assessment
This two-step route offers several advantages for scalable synthesis:
-
Improved Reaction Control: The esterified intermediate is generally more soluble in non-polar solvents used for bromination, leading to better reaction homogeneity and control.
-
Simplified Purification: The resulting brominated ester is often easier to purify by crystallization or distillation compared to the corresponding carboxylic acid.
-
Versatility: The final ester can be directly used in subsequent reactions or easily hydrolyzed back to the carboxylic acid in a final step, if required.
The main drawback is the addition of two steps (esterification and subsequent hydrolysis) to the overall synthesis, which reduces the overall process efficiency and increases manufacturing time and cost.
Quantitative Data Comparison
| Parameter | Route 1: Direct Bromination | Route 2: Esterification then Bromination |
| Starting Material | 4-Methoxy-2-methylbenzoic acid | 4-Methoxy-2-methylbenzoic acid |
| Key Reagents | NBS, AIBN/BPO | Methanol/Ethanol, H₂SO₄, NBS, AIBN/BPO |
| Number of Steps | 1 | 2 (excluding final hydrolysis) |
| Typical Yield | Moderate to High (can be variable) | High (for both steps) |
| Purity Profile | May contain unreacted starting material and over-brominated/ring-brominated byproducts. | Generally cleaner reaction profile, leading to higher purity of the intermediate. |
| Scalability Concerns | Potential for side reactions and purification challenges. | Increased number of unit operations. |
| Cost-Effectiveness | Potentially higher due to fewer steps, but can be offset by lower yields and higher purification costs. | Higher reagent and operational costs due to additional steps. |
Experimental Protocols
Route 1: Experimental Protocol - Direct Radical Bromination
Materials:
-
4-Methoxy-2-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Chlorobenzene
-
Petroleum ether
Procedure:
-
To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxy-2-methylbenzoic acid (1.0 eq) and N-bromosuccinimide (1.0 eq).
-
Add chlorobenzene to the flask.
-
Add a catalytic amount of AIBN (0.02-0.05 eq).
-
Heat the mixture to reflux (approximately 132°C) for 1-2 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Filter off the precipitate and wash it with cold chlorobenzene.
-
The filtrate containing the product is then concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield 2-Bromomethyl-4-methoxybenzoic acid.
Route 2: Experimental Protocol - Esterification and Bromination
Step 2a: Esterification - Synthesis of Methyl 4-methoxy-2-methylbenzoate
Materials:
-
4-Methoxy-2-methylbenzoic acid
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, suspend 4-methoxy-2-methylbenzoic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 4-methoxy-2-methylbenzoate.
Step 2b: Radical Bromination - Synthesis of Methyl 2-bromomethyl-4-methoxybenzoate
Materials:
-
Methyl 4-methoxy-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or AIBN
-
Carbon tetrachloride (or a suitable alternative solvent)
Procedure:
-
In a reaction flask fitted with a reflux condenser, dissolve methyl 4-methoxy-2-methylbenzoate (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide or AIBN.
-
Heat the mixture to reflux for 1-3 hours. The reaction can be initiated with a light source if desired.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide.
-
Wash the filtrate with a sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer and concentrate to yield methyl 2-bromomethyl-4-methoxybenzoate, which can be purified by crystallization or used directly in the next step.
Visualizing the Synthetic Workflows
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. scribd.com [scribd.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. honrel.com [honrel.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
